5-Benzylamino-1-pentanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(benzylamino)pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c14-10-6-2-5-9-13-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNRQBMCCMQGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589396 | |
| Record name | 5-(Benzylamino)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2937-99-7 | |
| Record name | 5-(Benzylamino)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Benzylamino-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Benzylamino-1-pentanol (CAS 2937-99-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Benzylamino-1-pentanol, a bifunctional organic compound utilized as a key building block and intermediate in the chemical and pharmaceutical industries.[1] This document consolidates its physicochemical properties, potential synthetic routes, analytical considerations, and safety protocols to support its application in research and development.
Physicochemical and Computational Properties
This compound, with the CAS number 2937-99-7, is a colorless to light yellow liquid.[2][3] Its structure features a secondary amine and a primary alcohol, making it a versatile intermediate for organic synthesis. The quantitative properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉NO | [1][2][4] |
| Molecular Weight | 193.29 g/mol | [2][4][5] |
| Appearance | Colorless to Light orange to Yellow clear liquid | [2][3] |
| Boiling Point | 312.26 °C at 760 mmHg | [1] |
| Density | 0.993 g/cm³ | [1] |
| Flash Point | 100.75 °C | [1] |
| Refractive Index | 1.523 | [1] |
| Purity | >98.0% | [2][6] |
Table 2: Computed and Spectroscopic Data
| Identifier/Property | Value | Source(s) |
| IUPAC Name | 5-(benzylamino)pentan-1-ol | [5] |
| Synonyms | N-(5-Hydroxyamyl)benzylamine, N-(5-Hydroxypentyl)benzylamine | [2][3][4] |
| SMILES | C1=CC=C(C=C1)CNCCCCCO | [4][5] |
| InChIKey | YMNRQBMCCMQGSH-UHFFFAOYSA-N | [5] |
| Polar Surface Area (PSA) | 32.26 Ų | [1][4] |
| LogP | 2.33 | [1] |
| Vapor Pressure | 0 mmHg at 25°C | [1] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 7 | [4] |
Synthesis and Analytical Characterization
Proposed Synthesis Workflow: Reductive Amination
This process involves two key steps: the formation of a Schiff base (imine) intermediate followed by its reduction to the secondary amine.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 2937-99-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C12H19NO | CID 17206415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
Physical and chemical properties of 5-Benzylamino-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Benzylamino-1-pentanol, a valuable bifunctional molecule in organic synthesis. This document details its characteristics, provides hypothetical yet detailed experimental protocols for its synthesis and analysis, and includes visualizations to aid in understanding its chemical workflow.
Core Properties
This compound, also known as N-(5-Hydroxypentyl)benzylamine, is a colorless to light orange or yellow clear liquid.[1] It serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds and other fine chemicals.[2] Its structure incorporates a primary alcohol and a secondary amine, offering two reactive sites for chemical modification.
Physical and Chemical Data
The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉NO | [1] |
| Molecular Weight | 193.29 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Density | 0.993 g/cm³ | [2] |
| Boiling Point | 312.258 °C at 760 mmHg | [2] |
| Flash Point | 100.753 °C | [2] |
| Refractive Index | 1.523 | [2] |
| Purity | >98.0% | [1] |
| CAS Number | 2937-99-7 | [2] |
Synthesis and Purification
A common and efficient method for the synthesis of this compound is the reductive amination of 5-amino-1-pentanol with benzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired secondary amine.
Experimental Protocol: Synthesis
Materials:
-
5-Amino-1-pentanol
-
Benzaldehyde
-
Methanol (or another suitable solvent)
-
Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst
-
Glacial acetic acid (catalyst)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 5-amino-1-pentanol (1.0 equivalent) in methanol. Add a catalytic amount of glacial acetic acid. To this solution, add benzaldehyde (1.0-1.1 equivalents) dropwise at room temperature with stirring. The reaction mixture is stirred for 2-4 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction:
-
Using Sodium Borohydride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) in portions, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) until the uptake of hydrogen ceases.
-
-
Work-up:
-
If using NaBH₄, quench the reaction by the slow addition of water.
-
If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Experimental Protocol: Purification
The crude product can be purified by flash column chromatography on silica gel.
Procedure:
-
Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a clear liquid.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.8 ppm), a triplet for the methylene protons adjacent to the hydroxyl group (~3.6 ppm), a triplet for the methylene protons adjacent to the nitrogen atom (~2.6 ppm), and multiplets for the other methylene protons in the pentanol chain. The protons of the -OH and -NH groups will appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the benzylic carbon, and the five carbons of the pentanol chain.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands:
-
A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.
-
A peak in the range of 3300-3400 cm⁻¹ for the N-H stretching of the secondary amine.
-
Peaks around 2850-2950 cm⁻¹ due to C-H stretching of the aliphatic chain.
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
C-N stretching vibration in the region of 1000-1250 cm⁻¹.
-
C-O stretching vibration around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 193. Key fragmentation patterns would include:
-
Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a butyl alcohol radical to form the stable tropylium cation or a related fragment at m/z 91.
-
Cleavage of the C-C bond adjacent to the oxygen atom.
-
Loss of a water molecule (M-18).
Safety and Handling
This compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[3] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Visualized Workflows
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.
Caption: Synthetic workflow for this compound.
Analytical Workflow
This diagram outlines the typical analytical workflow for the characterization of the final product.
References
A Comprehensive Technical Guide to 5-Benzylamino-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Benzylamino-1-pentanol, a versatile amino alcohol with significant potential in organic synthesis and pharmaceutical research. This document consolidates key information on its chemical properties, synthesis, and potential applications, presented in a manner tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Properties
This compound, also known as N-(5-Hydroxypentyl)benzylamine, is a chemical compound with the molecular formula C₁₂H₁₉NO.[1][2] Its chemical structure consists of a pentanol backbone with a benzylamino group attached to the terminal carbon. This structure imparts both hydrophilic (hydroxyl group) and lipophilic (benzyl group) characteristics to the molecule, making it a useful building block in the synthesis of more complex molecules.
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉NO | [1][2] |
| Molecular Weight | 193.28 g/mol | [1] |
| Boiling Point | 312.258 °C at 760 mmHg | [2] |
| Density | 0.993 g/cm³ | [2] |
| Flash Point | 100.753 °C | [2] |
| Refractive Index | 1.523 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method is the reductive amination of 5-amino-1-pentanol with benzaldehyde. This two-step process involves the initial formation of a Schiff base intermediate, which is then reduced to the final secondary amine product.
Experimental Protocol: Reductive Amination of 5-Amino-1-pentanol
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
5-Amino-1-pentanol
-
Benzaldehyde
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol or other suitable solvent
-
Glacial acetic acid (optional, as a catalyst)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve 5-amino-1-pentanol in methanol.
-
Add an equimolar amount of benzaldehyde to the solution.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Reduction:
-
Once the formation of the Schiff base is complete, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride, in small portions. The amount of reducing agent should be in slight excess.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours or until the reaction is complete (as monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
-
A logical workflow for this synthesis is depicted in the following diagram:
Potential Applications in Drug Development
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. The N-benzylamino group and the primary alcohol functionality offer versatile points for chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents.
Intermediate for Neuroprotective and Cognitive-Enhancing Agents
The N-benzylamino moiety is a common feature in compounds targeting the central nervous system. It can be a key pharmacophore for interacting with various receptors and enzymes. The flexible pentyl chain allows for appropriate positioning of the functional groups within a binding pocket. The terminal hydroxyl group can be further functionalized to modulate solubility, bioavailability, and target engagement. Research into neuroprotective agents for conditions like ischemic stroke and the development of cognitive enhancers are areas where derivatives of this compound could be explored.[3][4]
Scaffold for Novel Therapeutics
The bifunctional nature of this compound makes it an attractive scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The primary alcohol can be converted to other functional groups such as aldehydes, carboxylic acids, or esters, while the secondary amine can be further alkylated or acylated, allowing for the rapid generation of a diverse range of molecules for biological evaluation.
The potential for this molecule to serve as a building block in drug discovery can be visualized as follows:
Conclusion
This compound is a chemical intermediate with considerable potential for researchers and professionals in the field of drug development. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the creation of novel molecules with a wide range of potential therapeutic applications, particularly in the area of central nervous system disorders. Further research into the biological activity of its derivatives is warranted to fully explore its pharmacological potential.
References
An In-Depth Technical Guide to the Synthesis of 5-Benzylamino-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis routes for 5-Benzylamino-1-pentanol, a valuable bifunctional molecule in organic synthesis and medicinal chemistry. Two principal and effective methods are detailed: reductive amination of 5-amino-1-pentanol with benzaldehyde and direct N-alkylation of 5-amino-1-pentanol with a benzyl halide. This document furnishes detailed experimental protocols, a comparative analysis of the synthetic routes, and the requisite chemical pathway diagrams to facilitate laboratory application.
Introduction
This compound is a secondary amine and primary alcohol, rendering it a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. The presence of both a nucleophilic secondary amine and a hydroxyl group allows for a variety of subsequent chemical modifications. This guide focuses on the two most direct and commonly employed synthetic strategies for its preparation.
Overview of Synthetic Pathways
The synthesis of this compound can be efficiently achieved through two primary routes:
-
Route 1: Reductive Amination. This widely used method involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. In this case, 5-amino-1-pentanol is reacted with benzaldehyde, followed by reduction.
-
Route 2: N-Alkylation. This classic method for amine synthesis involves the direct alkylation of a primary amine with an alkyl halide. Here, 5-amino-1-pentanol is N-alkylated using a benzyl halide, such as benzyl bromide or benzyl chloride.
The logical workflow for selecting a synthesis route is outlined below.
Caption: Logical workflow for selecting a synthesis route.
Detailed Synthesis Routes
Route 1: Reductive Amination
Reductive amination is a highly efficient and common method for the synthesis of secondary amines. This one-pot reaction proceeds through the formation of a Schiff base (imine) intermediate from the condensation of 5-amino-1-pentanol and benzaldehyde, which is subsequently reduced to the final product.
Caption: Reductive amination pathway.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 5-amino-1-pentanol (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Aldehyde Addition: Add benzaldehyde (1.0-1.2 eq) to the solution and stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS for the formation of the imine intermediate.
-
Reduction: After imine formation is deemed complete (typically 1-2 hours), cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH4) (1.5-2.0 eq), in portions.
-
Quenching and Workup: After the addition of the reducing agent is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Quench the reaction by the slow addition of water.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Route 2: N-Alkylation
Direct N-alkylation provides an alternative route to this compound. This method involves the nucleophilic substitution of a benzyl halide by 5-amino-1-pentanol. A base is typically required to neutralize the hydrohalic acid byproduct.
Caption: N-Alkylation pathway.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-amino-1-pentanol (1.0 eq) and a suitable base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5-2.0 eq), in a polar aprotic solvent like acetonitrile or DMF.
-
Halide Addition: Add benzyl bromide or benzyl chloride (1.0-1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 50-80 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Extraction: Remove the solvent under reduced pressure. Dissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Comparative Analysis of Synthesis Routes
The choice between reductive amination and N-alkylation depends on several factors, including the availability of starting materials, desired yield, and the presence of other functional groups.
| Parameter | Reductive Amination | N-Alkylation |
| Starting Materials | 5-Amino-1-pentanol, Benzaldehyde | 5-Amino-1-pentanol, Benzyl Halide |
| Reagents | Reducing agent (e.g., NaBH4) | Base (e.g., K2CO3, Et3N) |
| Typical Yield | Generally high (80-95%) | Moderate to high (70-90%) |
| Byproducts | Water, Borate salts | Halide salts |
| Reaction Conditions | Mild (often room temperature) | Mild to moderate heating |
| Advantages | High yields, one-pot procedure | Readily available starting materials |
| Disadvantages | Potential for over-alkylation (less common with aldehydes) | Potential for over-alkylation, halide reagents can be lachrymatory |
Conclusion
An In-depth Technical Guide to the Synthesis of 5-Benzylamino-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Benzylamino-1-pentanol, a valuable bifunctional molecule in organic synthesis and medicinal chemistry. This document details the key starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as N-(5-hydroxypentyl)benzylamine, is a secondary amine and primary alcohol. Its structure incorporates a flexible five-carbon chain, a nucleophilic secondary amine, and a terminal hydroxyl group, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and heterocyclic compounds. The presence of the benzyl group offers a means for further functionalization or deprotection strategies. This guide will focus on two principal and accessible synthetic pathways: the alkylation of benzylamine and the reductive amination of 5-amino-1-pentanol.
Synthetic Pathways
Two primary and reliable methods for the synthesis of this compound are outlined below. Each pathway utilizes readily available starting materials and established organic transformations.
Pathway 1: Alkylation of Benzylamine with 5-Chloro-1-pentanol
This method involves the direct nucleophilic substitution of the chlorine atom in 5-chloro-1-pentanol by benzylamine. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of benzylamine attacks the carbon atom bearing the chlorine. An excess of benzylamine or the addition of a non-nucleophilic base is often employed to neutralize the hydrochloric acid formed during the reaction and to minimize the formation of the dialkylated byproduct.
Caption: Alkylation of Benzylamine with 5-Chloro-1-pentanol.
Pathway 2: Reductive Amination of 5-Amino-1-pentanol with Benzaldehyde
This widely used method involves the reaction of 5-amino-1-pentanol with benzaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. A key advantage of this one-pot procedure is the use of mild reducing agents, such as sodium borohydride (NaBH4), which selectively reduce the imine double bond in the presence of the aldehyde.
Caption: Reductive Amination of 5-Amino-1-pentanol.
Starting Materials
The successful synthesis of this compound relies on the quality of the starting materials. The following table summarizes the key reactants for each pathway.
| Starting Material | Pathway | Molar Mass ( g/mol ) | Key Properties |
| Benzylamine | 1 & 2 | 107.15 | Colorless liquid, nucleophilic |
| 5-Chloro-1-pentanol | 1 | 122.59 | Colorless liquid, electrophilic |
| 5-Amino-1-pentanol | 2 | 103.16 | White solid or viscous liquid |
| Benzaldehyde | 2 | 106.12 | Colorless liquid with almond-like odor |
| Sodium Borohydride | 2 | 37.83 | White solid, reducing agent |
Experimental Protocols
Detailed methodologies for the two primary synthetic routes are provided below.
Protocol 1: Synthesis via Alkylation
Materials:
-
Benzylamine
-
5-Chloro-1-pentanol
-
Triethylamine (or excess benzylamine)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-chloro-1-pentanol (1.0 eq) in acetonitrile, add benzylamine (2.0-3.0 eq) and triethylamine (1.1 eq, if not using excess benzylamine).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis via Reductive Amination
Materials:
-
5-Amino-1-pentanol[1]
-
Benzaldehyde
-
Methanol
-
Sodium borohydride (NaBH4)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-amino-1-pentanol (1.0 eq) and benzaldehyde (1.0-1.1 eq) in methanol.
-
Stir the solution at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly add sodium borohydride (1.1-1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the imine intermediate.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Alkylation Method | Reductive Amination Method | Reference |
| Yield | Moderate to Good | High | [General observations from similar reactions] |
| Purity | >95% (after chromatography) | >95% (after chromatography) | |
| 1H NMR (CDCl3, δ) | ~7.3 (m, 5H, Ar-H), 3.75 (s, 2H, Ar-CH2-N), 3.6 (t, 2H, -CH2-OH), 2.6 (t, 2H, -N-CH2-), 1.3-1.6 (m, 6H, -(CH2)3-), ~2.0 (br s, 2H, -NH- and -OH) | ~7.3 (m, 5H, Ar-H), 3.75 (s, 2H, Ar-CH2-N), 3.6 (t, 2H, -CH2-OH), 2.6 (t, 2H, -N-CH2-), 1.3-1.6 (m, 6H, -(CH2)3-), ~2.0 (br s, 2H, -NH- and -OH) | [Predicted based on analogous structures] |
| 13C NMR (CDCl3, δ) | ~140 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.0 (Ar-CH), ~62.5 (-CH2-OH), ~54.0 (Ar-CH2-N), ~49.5 (-N-CH2-), ~32.5 (-CH2-), ~30.0 (-CH2-), ~23.5 (-CH2-) | ~140 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.0 (Ar-CH), ~62.5 (-CH2-OH), ~54.0 (Ar-CH2-N), ~49.5 (-N-CH2-), ~32.5 (-CH2-), ~30.0 (-CH2-), ~23.5 (-CH2-) | [Predicted based on analogous structures] |
Note: The NMR data presented are predicted values based on the chemical structure and data from similar compounds. Actual experimental values may vary slightly.
Conclusion
This guide provides two robust and well-established methods for the synthesis of this compound. The choice of pathway may depend on the availability of starting materials and the desired scale of the reaction. The alkylation route is direct but may require careful control to avoid side products, while the reductive amination is a high-yielding, one-pot procedure that is often preferred for its simplicity and efficiency. Both methods, when executed with care, provide reliable access to this versatile synthetic intermediate.
References
An In-depth Technical Guide to 5-(Benzylamino)pentan-1-ol: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 5-(benzylamino)pentan-1-ol and its derivatives. This document details experimental protocols for its synthesis and for assessing its antiviral and anti-inflammatory activities. Quantitative biological data are presented in structured tables for clarity. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental design. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Properties
IUPAC Name: 5-(benzylamino)pentan-1-ol[1]
Synonyms: N-(5-Hydroxypentyl)benzylamine, 5-Benzylamino-1-pentanol[1]
Chemical Structure:
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| CAS Number | 2937-99-7 |
| Appearance | Colorless to light orange to yellow clear liquid |
| Purity | >98.0% |
Synthesis Protocol
The synthesis of 5-(benzylamino)pentan-1-ol can be achieved through a two-step process involving the synthesis of the precursor 5-amino-1-pentanol followed by reductive amination.
Synthesis of 5-Amino-1-pentanol
A green and efficient method for synthesizing 5-amino-1-pentanol involves the hydration and subsequent reductive amination of 3,4-dihydro-2H-pyran.[2]
Experimental Protocol:
-
Hydration: In a protective atmosphere, a mixture of 3,4-dihydro-2H-pyran and water (mass ratio of 1:1 to 1:9) is heated to 60-120°C for 0.5-10 hours to form 2-hydroxytetrahydropyran.[2]
-
Reductive Amination: The resulting 2-hydroxytetrahydropyran is then subjected to reductive amination in a reducing atmosphere. This is achieved by reacting it with a homogeneous mixture containing a supported heterogeneous catalyst (containing Ni and/or Co) and aqueous ammonia at 60-120°C for 1-6 hours.[2] The reaction proceeds under a pressure of ≤3 MPa.[2] This process can yield 5-amino-1-pentanol with a purity of up to 93%.[2]
Synthesis of 5-(Benzylamino)pentan-1-ol via Reductive Amination
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 5-amino-1-pentanol (1 equivalent) and benzaldehyde (1 equivalent) in methanol.[3] Add a stir bar and stir the solution. To accelerate the formation of the imine intermediate, add a few drops of acetic acid.[3]
-
Reduction: To the stirring solution, add a reducing agent such as sodium borohydride or sodium cyanoborohydride.[4] Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the aldehyde.[3]
-
Work-up and Purification: After the reaction is complete, evaporate the solvent. Take up the crude residue in an organic solvent like ethyl acetate and wash with a saturated solution of potassium carbonate.[3] Dry the organic layer with a drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent.[3] The final product can be further purified by column chromatography or preparative HPLC.[3]
Biological Activities and Therapeutic Potential
Derivatives of 5-(benzylamino)pentan-1-ol have shown promise as both antiviral and anti-inflammatory agents.
Antiviral Activity: Targeting Host Kinase CSNK2
Recent studies have identified the host protein kinase CSNK2 (Casein Kinase 2) as a crucial factor in the replication of several pathogenic viruses, including coronaviruses.[5][6] Inhibition of CSNK2 has been shown to block viral entry into host cells.[5][6]
Signaling Pathway:
Caption: CSNK2A-mediated viral entry and its inhibition.
Quantitative Data: CSNK2A Inhibition by 5-Benzylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives
| Compound | Substituent on Benzyl Ring | IC₅₀ (µM) for CSNK2A Target Engagement |
| 4a | 4-Fluoro | 0.12 |
| 4b | 3-Fluoro | 0.15 |
| 4c | 2-Fluoro | 0.18 |
| 4d | 4-Chloro | 0.11 |
| 4e | 3-Chloro | 0.13 |
| 4f | 2-Chloro | 0.20 |
| 4g | 4-Methyl | 0.14 |
| 4h | 3-Methyl | 0.16 |
| 4i | 2-Methyl | 0.25 |
Experimental Protocol: In-Cell CSNK2A Target Engagement Assay (NanoBRET™)
-
Cell Preparation: Culture cells (e.g., HEK293) expressing a NanoLuc®-CSNK2A fusion protein.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds (derivatives of 5-(benzylamino)pentan-1-ol).
-
Tracer Addition: Add a fluorescent NanoBRET™ tracer that binds to the active site of CSNK2A.
-
Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The BRET signal is generated when the NanoLuc® luciferase is in close proximity to the fluorescent tracer bound to the kinase.
-
Data Analysis: The displacement of the tracer by the inhibitor compound leads to a decrease in the BRET signal. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the BRET signal.
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines
β-amino alcohol derivatives have been shown to inhibit the Toll-Like Receptor 4 (TLR4) signaling pathway, which plays a key role in the inflammatory response by up-regulating pro-inflammatory cytokines such as TNF-α and IL-6.[7]
Quantitative Data: Inhibition of Pro-inflammatory Cytokines by β-Amino Alcohol and Quinoxaline Derivatives
| Compound Type | Target | IC₅₀ (µM) / % Inhibition |
| β-Amino Alcohol Derivative (1j) | TNF-α release | 315.6 |
| β-Amino Alcohol Derivative (1j) | IL-6 release | 318.4 |
| Quinoxaline Derivative (DEQX, 5 mg/kg) | IL-1β levels | Significant decrease (p < 0.05) |
| Quinoxaline Derivative (OAQX, 5 mg/kg) | TNF-α levels | Significant decrease (p < 0.001) |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is commonly used to assess the anti-inflammatory activity of compounds.
-
Animal Model: Use Wistar rats or a similar rodent model.
-
Compound Administration: Administer the test compound (e.g., a derivative of 5-(benzylamino)pentan-1-ol) orally or via intraperitoneal injection at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Experimental Workflow:
Caption: Workflow for in vivo anti-inflammatory screening.
Conclusion
5-(Benzylamino)pentan-1-ol and its derivatives represent a promising scaffold for the development of novel therapeutic agents. Their demonstrated potential as both antiviral and anti-inflammatory agents warrants further investigation. The synthetic protocols and bioassay methodologies detailed in this guide provide a solid foundation for researchers to explore the structure-activity relationships of this chemical class and to advance the development of new drug candidates. The inhibition of the host kinase CSNK2A presents a particularly attractive strategy for developing broad-spectrum antiviral therapies, while the modulation of inflammatory pathways highlights the potential for treating a range of inflammatory conditions. Future studies should focus on optimizing the potency and pharmacokinetic properties of these compounds to translate their preclinical promise into clinical applications.
References
- 1. This compound | C12H19NO | CID 17206415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Host kinase CSNK2 is a target for inhibition of pathogenic β-coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of 5-Benzylamino-1-pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for the compound 5-Benzylamino-1-pentanol (CAS No: 2937-99-7). Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. It also outlines standard experimental protocols for acquiring such data.
Chemical Structure and Properties
This compound is a secondary amine and a primary alcohol with the following structure:
Molecular Formula: C₁₂H₁₉NO[1][2] Molecular Weight: 193.29 g/mol [3][4]
| Property | Value | Reference |
| Boiling Point | 312.258 °C at 760 mmHg | [2] |
| Density | 0.993 g/cm³ | [2] |
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.75 | Singlet | 2H | Benzyl protons (-CH₂-Ph) |
| ~ 3.60 | Triplet | 2H | Methylene protons adjacent to hydroxyl group (-CH₂-OH) |
| ~ 2.80 | Triplet | 2H | Methylene protons adjacent to amine group (-CH₂-NH-) |
| ~ 1.40 - 1.70 | Multiplet | 6H | Methylene protons (-CH₂-CH₂-CH₂-) |
| Variable | Broad Singlet | 2H | Amine and Hydroxyl protons (-NH-, -OH) |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 140 | Aromatic quaternary carbon (C-Ar) |
| ~ 128 - 129 | Aromatic carbons (CH-Ar) |
| ~ 62 | Methylene carbon adjacent to hydroxyl group (-CH₂-OH) |
| ~ 54 | Benzyl carbon (-CH₂-Ph) |
| ~ 50 | Methylene carbon adjacent to amine group (-CH₂-NH-) |
| ~ 32 | Methylene carbon (-CH₂-) |
| ~ 29 | Methylene carbon (-CH₂-) |
| ~ 23 | Methylene carbon (-CH₂-) |
IR (Infrared) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 3500 | Broad | O-H stretch (alcohol) |
| 3300 - 3400 | Medium | N-H stretch (secondary amine) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 2950 | Strong | C-H stretch (aliphatic) |
| 1450 - 1600 | Medium | C=C stretch (aromatic ring) |
| 1050 - 1150 | Strong | C-O stretch (primary alcohol) |
| 690 - 770 | Strong | C-H bend (aromatic) |
Mass Spectrometry (MS)
Expected Fragmentation Pattern
| m/z | Interpretation |
| 193 | Molecular Ion (M⁺) |
| 175 | Loss of H₂O (M⁺ - 18) |
| 106 | [C₇H₈N]⁺ - Benzylic amine fragment |
| 91 | [C₇H₇]⁺ - Tropylium ion |
| 88 | [C₅H₁₂NO]⁺ - Alpha cleavage product |
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument.
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks and determine their multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Introduction: For a relatively volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS. In EI, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and its expected mass spectrometry fragmentation pathways.
Caption: Synthetic and characterization workflow for this compound.
Caption: Expected mass spectrometry fragmentation of this compound.
References
An In-depth Technical Guide to the Solubility of 5-Benzylamino-1-pentanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Benzylamino-1-pentanol. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on the predicted solubility profile based on the compound's molecular structure and provides detailed experimental protocols for its empirical determination.
Introduction to this compound
This compound is an organic compound featuring a secondary amine, a primary alcohol, and an aromatic benzyl group. Its molecular structure, containing both polar (hydroxyl and amino groups) and nonpolar (benzyl and pentyl hydrocarbon chain) moieties, suggests a versatile solubility profile. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, purification processes, formulation development, and as a potential building block in the pharmaceutical industry.[1][2]
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| Appearance | Colorless to light orange to yellow clear liquid[1] |
Predicted Solubility Profile
The solubility of this compound is governed by the principle of "like dissolves like." The presence of the hydroxyl (-OH) and secondary amine (-NH-) groups allows for hydrogen bonding with polar protic solvents. The benzyl and pentyl groups contribute to its solubility in nonpolar and weakly polar aprotic solvents through van der Waals interactions.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Highly Soluble | The hydroxyl and amino groups of this compound can form strong hydrogen bonds with these solvents.[3] |
| Water | Sparingly Soluble | While it has polar groups, the large nonpolar benzyl and pentyl groups likely limit its solubility in water. | |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents can interact with the polar groups of the molecule, while the organic nature of the solvents can accommodate the nonpolar parts. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble to Moderately Soluble | The nonpolar benzyl and pentyl groups will interact favorably with these nonpolar solvents. Solubility may be higher in aromatic solvents like toluene due to potential π-stacking interactions with the benzyl group. |
| Chlorinated | Dichloromethane, Chloroform | Highly Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics. |
Note: This table represents a qualitative prediction. Experimental verification is necessary for quantitative data.
Experimental Protocol for Quantitative Solubility Determination
A reliable method for determining the solubility of a liquid compound like this compound is the isothermal shake-flask method, followed by a suitable analytical technique for quantification.
3.1. Materials and Equipment
-
This compound (>98% purity)[1]
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (chemically compatible, e.g., PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of a separate liquid phase of the solute should be visible.
-
Place the vials in a temperature-controlled orbital shaker.
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).
-
-
Sampling:
-
After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to allow for phase separation.
-
Carefully withdraw a sample from the supernatant (the solvent phase) using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microdroplets of the solute.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Develop and validate an analytical method (GC-FID or HPLC) for the quantification of this compound.
-
Analyze the filtered sample from the saturated solution using the developed analytical method.
-
Determine the concentration of this compound in the sample by comparing its response to the calibration curve generated from the standard solutions.
-
3.3. Data Presentation
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L. This quantitative data should be compiled into a table for easy comparison across different solvents.
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
4.2. Logical Relationship in Synthesis
While no signaling pathways involving this compound are documented, a related precursor, 5-amino-1-pentanol, can be synthesized from 3,4-dihydro-2H-pyran. The logical flow of this synthesis is depicted below.[4]
Conclusion
References
5-Benzylamino-1-pentanol safety and hazard information
An In-depth Technical Guide to the Safety and Hazards of 5-Benzylamino-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available data. A comprehensive Safety Data Sheet (SDS) for this compound was not found in the public domain. All users should consult a complete, manufacturer-provided SDS and conduct their own risk assessment before handling this chemical.
Introduction
This compound (CAS No: 2937-99-7) is an organic compound used as a building block in organic synthesis, particularly in the pharmaceutical and chemical industries. Its bifunctional nature, containing both a secondary amine and a primary alcohol, makes it a versatile intermediate. This guide provides a summary of the known safety and hazard information for this compound, compiled from various chemical databases and supplier information.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉NO | [1][2][3] |
| Molecular Weight | 193.29 g/mol | [1][3] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Boiling Point | 312.26 °C at 760 mmHg | [2] |
| Density | 0.993 g/cm³ | [2] |
| Flash Point | 100.75 °C | [2] |
| Refractive Index | 1.523 | [2] |
| Vapor Pressure | 0 mmHg at 25 °C | [2] |
| Purity | >98.0% | [1] |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to skin and eye irritation.
GHS Hazard Classification
| Hazard Class | Category | GHS Code | Description |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 | Causes serious eye irritation |
Source: European Chemicals Agency (ECHA) C&L Inventory[3]
GHS Pictograms and Signal Word
-
Pictogram:

-
Signal Word: Warning [3]
Hazard Statements (H-Statements)
Precautionary Statements (P-Statements)
A comprehensive list of precautionary statements is provided by the ECHA. Key statements include:
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[3]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[3]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[3]
Handling, Storage, and Emergency Procedures
Due to the lack of a complete SDS, detailed experimental protocols for safety assessments are not available. The following sections provide general guidance based on the known hazards.
Safe Handling Workflow
Proper handling is crucial to minimize exposure and risk. The workflow below outlines the key steps for safely using this compound in a laboratory setting.
Caption: General workflow for safely handling this compound.
Storage Requirements
-
Store in a cool, dark place, preferably below 15°C.
-
The compound is reported to be air sensitive . It is recommended to store under an inert gas atmosphere (e.g., nitrogen or argon).
-
Keep containers tightly closed and in a dry, well-ventilated area.
Emergency Response for Spills and Exposure
In the event of an accidental release or exposure, immediate and appropriate action is critical. The logical flow for responding to such an incident is outlined below.
Caption: Logical workflow for responding to a chemical spill or exposure incident.
Toxicological Information
No quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, were found in the publicly available literature for this compound. The primary known toxicological effects are irritation to the skin and eyes upon direct contact.
Conclusion
This compound is a chemical intermediate that must be handled with care. The primary hazards identified are skin and eye irritation. It is also noted to be air-sensitive, requiring specific storage conditions. All personnel should wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, and should handle the material in a well-ventilated fume hood. Due to the limited publicly available safety data, a cautious approach is warranted, and users must consult the full SDS provided by the supplier before commencing any work.
References
Technical Guide: An Overview of N-Substituted Benzylamines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield any specific biological activity data, quantitative metrics, or established experimental protocols for the compound N-(5-Hydroxypentyl)benzylamine . The following guide therefore provides a general overview of the synthesis and potential biological activities of the broader class of N-substituted benzylamines, based on available scientific literature for structurally related compounds. The information presented is not specific to N-(5-Hydroxypentyl)benzylamine.
Introduction to N-Substituted Benzylamines
N-substituted benzylamines are a class of organic compounds characterized by a benzyl group and an additional substituent attached to a nitrogen atom. This structural motif is found in a wide range of biologically active molecules and serves as a versatile scaffold in medicinal chemistry. The nature of the substituents on both the benzyl ring and the nitrogen atom can significantly influence the pharmacological properties of these compounds, leading to a diverse array of biological activities.
General Synthesis of N-Substituted Benzylamines
A common and versatile method for the synthesis of N-substituted benzylamines is reductive amination . This two-step process involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine.
Experimental Protocol: Reductive Amination
The following is a generalized protocol for the synthesis of N-substituted benzylamines via reductive amination. Specific reaction conditions, such as solvent, temperature, and reducing agent, may need to be optimized for specific substrates.
Materials:
-
A primary or secondary amine (e.g., 5-amino-1-pentanol for the hypothetical synthesis of N-(5-Hydroxypentyl)benzylamine)
-
A benzaldehyde derivative
-
A suitable solvent (e.g., methanol, ethanol, dichloromethane)
-
A reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃))
-
An acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Imine Formation:
-
Dissolve the amine in the chosen solvent.
-
Add the benzaldehyde derivative to the solution.
-
If necessary, add a catalytic amount of acid to facilitate imine formation.
-
Stir the reaction mixture at room temperature until imine formation is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Reduction:
-
Once imine formation is confirmed, add the reducing agent portion-wise to the reaction mixture. Care should be taken as the reaction can be exothermic.
-
Continue stirring until the reduction is complete, as monitored by TLC or GC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a dilute acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure N-substituted benzylamine.
-
Synthesis Workflow
Caption: General workflow for the synthesis of N-substituted benzylamines via reductive amination.
Potential Biological Activities of Benzylamine Derivatives
While no specific data exists for N-(5-Hydroxypentyl)benzylamine, the broader class of benzylamine derivatives has been explored for a variety of biological activities. The following sections summarize some of these reported activities for structurally related compounds.
Serotonin Receptor Modulation
Certain N-benzylphenethylamine derivatives have been investigated as agonists for serotonin receptors, specifically the 5-HT₂ₐ and 5-HT₂₋ receptors. The nature of the substituents on both the phenethylamine and benzyl moieties plays a crucial role in the potency and selectivity of these compounds.
Antiproliferative and Anticancer Activity
The quinoxaline scaffold, which can be incorporated into benzylamine derivatives, is a significant pharmacophore in the development of anticancer agents. These compounds have been shown to inhibit topoisomerase enzymes and specific kinases involved in cancer cell signaling pathways, leading to antiproliferative effects and the induction of apoptosis.
Antimicrobial and Antiprotozoal Activity
N-benzoyl-2-hydroxybenzamides, which contain a benzylamine-like structural element, have been evaluated for their activity against various protozoan parasites, including those that cause malaria, leishmaniasis, and trypanosomiasis.
Conclusion
The N-substituted benzylamine scaffold is a valuable starting point for the design and synthesis of novel therapeutic agents. The lack of specific biological data for N-(5-Hydroxypentyl)benzylamine highlights a potential area for future research. The general synthetic methodologies are well-established, allowing for the straightforward generation of this and related compounds for biological screening. Further investigation into the pharmacological profile of N-(5-Hydroxypentyl)benzylamine and its analogues could uncover novel biological activities and therapeutic applications. Researchers are encouraged to use the general synthetic protocols and insights into the activities of related compounds as a foundation for exploring this chemical space.
Methodological & Application
The Versatility of 5-Benzylamino-1-pentanol in Organic Synthesis: A Guide to Applications and Protocols
For Immediate Release:
[City, State] – 5-Benzylamino-1-pentanol, a bifunctional organic compound, is a versatile building block in modern organic synthesis, primarily recognized for its role as a precursor to the N-benzylpiperidine scaffold, a privileged structure in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound, targeting researchers, scientists, and drug development professionals.
Introduction
This compound (C₁₂H₁₉NO, Molar Mass: 193.29 g/mol ) features both a secondary amine and a primary alcohol, enabling a variety of chemical transformations.[1] Its principal application lies in the synthesis of 1-benzylpiperidine through intramolecular cyclization. The N-benzylpiperidine motif is a core component in numerous biologically active compounds, highlighting the importance of its efficient synthesis.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO |
| Molar Mass | 193.29 g/mol |
| Appearance | Colorless to light yellow liquid |
| IUPAC Name | 5-(benzylamino)pentan-1-ol |
| CAS Number | 2937-99-7 |
Core Application: Synthesis of 1-Benzylpiperidine
The intramolecular cyclization of this compound is the most prominent application of this compound, leading to the formation of 1-benzylpiperidine. This transformation typically involves the conversion of the terminal hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic attack by the secondary amine.
Several methods can be employed for this cyclization, with the choice of reagent influencing reaction conditions and yields. Two effective methods are detailed below.
Method 1: Cyclization using Thionyl Chloride
This method involves the in-situ conversion of the alcohol to an alkyl chloride, which then undergoes intramolecular cyclization.
Reaction Scheme:
References
Application of 5-Benzylamino-1-pentanol in Pharmaceutical Manufacturing: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzylamino-1-pentanol is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a secondary amine and a primary alcohol, allows for diverse chemical modifications, making it a valuable intermediate in the development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in pharmaceutical manufacturing, with a focus on its role as a precursor in the synthesis of kinase inhibitors for antiviral drug development.
Application Notes
Precursor for Kinase Inhibitors
This compound and its structural analogs are key intermediates in the synthesis of potent and selective kinase inhibitors. Notably, derivatives of 5-benzylamine have been successfully utilized in the development of inhibitors for Casein Kinase 2 (CSNK2), a serine/threonine kinase implicated in various cellular processes, including viral entry. Inhibition of CSNK2 has emerged as a promising strategy for the development of broad-spectrum antiviral therapies.
A significant application involves the synthesis of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives. These compounds have demonstrated potent in-cell target engagement of CSNK2A and have shown efficacy in inhibiting the replication of viruses such as β-coronaviruses. The benzylamino moiety plays a critical role in the interaction with the kinase's active site, and modifications to the benzyl group can be used to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reductive amination of benzaldehyde with 5-amino-1-pentanol. This reaction forms a stable carbon-nitrogen bond and is a widely used method for preparing secondary amines. The precursor, 5-amino-1-pentanol, can be synthesized from renewable resources, adding to the green chemistry profile of this synthetic route.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the N-benzylation of 5-amino-1-pentanol.
Materials:
-
5-amino-1-pentanol
-
Benzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 5-amino-1-pentanol (1.0 eq) in methanol (0.2 M).
-
Add benzaldehyde (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
Protocol 2: General Synthesis of 5-Benzylamine-Substituted Pyrimido[4,5-c]quinoline Derivatives
This protocol is adapted from the synthesis of CSNK2A inhibitors and demonstrates the use of benzylamine analogs as key building blocks.
Materials:
-
Pyrimido[4,5-c]quinoline methyl ester intermediate (1.0 eq)
-
Substituted benzylamine analog (e.g., this compound derivative) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of the pyrimido[4,5-c]quinoline methyl ester in NMP (0.1 M), add the substituted benzylamine analog and DIPEA.
-
Heat the reaction mixture to 100 °C and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the intermediate ester.
Step 2: Saponification
-
Suspend the intermediate ester in a mixture of methanol and water.
-
Add an excess of lithium hydroxide.
-
Heat the mixture to 45-90 °C and stir for 4-15 hours until the ester is fully hydrolyzed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and acidify with 1N HCl to pH ~4-5.
-
Collect the precipitate by filtration, wash with water, and dry to yield the final 5-benzylamine-substituted pyrimido[4,5-c]quinoline carboxylic acid.
Quantitative Data for Representative Analogs:
| Compound | Yield (SNAr) | Yield (Saponification) | Purity (LC-MS) | CSNK2A IC₅₀ (nM) |
| Analog 4c | 85% | 92% | >99% | 150 |
| Analog 4f | 78% | 88% | >99% | 200 |
| Analog 4g | 91% | 95% | >99% | 120 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound and its application.
Signaling Pathway
Caption: Role of CSNK2 in viral entry and its inhibition.[1][2][3]
References
Application Notes and Protocols: 5-Benzylamino-1-pentanol as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-benzylamino-1-pentanol as a foundational scaffold in the synthesis of novel therapeutic agents. The following sections detail its application in the development of potent enzyme inhibitors, including synthetic protocols, quantitative biological data, and insights into relevant signaling pathways.
Introduction
This compound is a valuable bifunctional building block in medicinal chemistry, featuring a secondary amine and a primary alcohol. This arrangement allows for diverse chemical modifications, enabling the exploration of a broad chemical space in the pursuit of novel drug candidates. Its utility is exemplified in the development of pyrimido[4,5-c]quinoline derivatives as potent inhibitors of Casein Kinase 2 (CSNK2A), a crucial enzyme implicated in various diseases, including cancer and viral infections.
Featured Application: CSNK2A Inhibitors with Antiviral Activity
Derivatives of this compound have been successfully synthesized and identified as potent inhibitors of CSNK2A, demonstrating promising antiviral activity. The following data and protocols are derived from a study focused on developing these inhibitors.
Quantitative Data: CSNK2A Inhibition and Antiviral Activity
The inhibitory activity of a series of 5-benzylamino-substituted pyrimido[4,5-c]quinoline derivatives against CSNK2A was evaluated using an in-cell NanoBRET assay. The antiviral efficacy was subsequently tested against Mouse Hepatitis Virus (MHV). The data for selected compounds are summarized in the tables below.
Table 1: In-Cell CSNK2A Target Engagement of 5-Benzylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives
| Compound ID | R Group on Benzyl Ring | CSNK2A IC50 (µM) |
| 4a | 2-F | 0.25 |
| 4b | 3-F | 0.23 |
| 4c | 4-F | 0.22 |
| 4d | 2-Cl | 0.28 |
| 4e | 3-Cl | 0.21 |
| 4f | 4-Cl | 0.19 |
| 4g | 2-CH₃ | 0.30 |
| 4h | 3-CH₃ | 0.24 |
| 4i | 4-CH₃ | 0.20 |
Table 2: Antiviral Activity of Selected CSNK2A Inhibitors against Mouse Hepatitis Virus (MHV)
| Compound ID | CSNK2A IC50 (µM) | MHV-NLuc IC50 (µM) |
| SGC-CK2-2 | 0.18 | 10-20 |
| 4f | 0.19 | 15 |
| 4i | 0.20 | 18 |
Experimental Protocols
General Synthesis of 5-Benzylamino-Substituted Pyrimido[4,5-c]quinoline Analogs
The synthesis of the target compounds involves a two-step process starting from a commercially available pyrimido[4,5-c]quinoline methyl ester.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
A mixture of the pyrimido[4,5-c]quinoline methyl ester (1 equivalent), the appropriately substituted benzylamine (1.2 equivalents), and N,N-diisopropylethylamine (DIPEA) (2 equivalents) in N-methyl-2-pyrrolidone (NMP) is heated at 100 °C for 1-2 hours. After cooling, the reaction mixture is diluted with water and the resulting precipitate is collected by filtration and washed with water and diethyl ether to yield the intermediate ester.
Step 2: Saponification
The intermediate ester is suspended in a mixture of methanol and a 1 M aqueous solution of lithium hydroxide (LiOH). The mixture is stirred at a temperature ranging from 45 to 90 °C for 4-15 hours. After cooling, the reaction is acidified with 1 M hydrochloric acid (HCl), and the resulting precipitate is collected by filtration, washed with water, and dried to afford the final carboxylic acid product.
General synthetic workflow for 5-benzylamino-substituted pyrimido[4,5-c]quinolines.
In-Cell CSNK2A Target Engagement Assay (NanoBRET)
This assay quantifies the ability of a compound to bind to CSNK2A within living cells.
-
Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with a vector encoding a CSNK2A-NanoLuc fusion protein.
-
Compound Treatment: The transfected cells are harvested, resuspended in assay medium, and dispensed into a multi-well plate. Test compounds are then added at various concentrations.
-
Tracer Addition: A fluorescent CSNK2A tracer is added to the wells.
-
Signal Detection: A NanoLuc substrate is added, and the bioluminescence resonance energy transfer (BRET) signal is measured using a plate reader. The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
Data Analysis: IC50 values are determined by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay (MHV-NLuc)
This assay measures the inhibition of viral replication.
-
Cell Seeding: Mouse DBT cells are seeded in a multi-well plate.
-
Infection and Treatment: The cells are infected with a recombinant Mouse Hepatitis Virus expressing NanoLuc luciferase (MHV-NLuc) in the presence of varying concentrations of the test compounds.
-
Incubation: The infected cells are incubated to allow for viral replication.
-
Lysis and Luminescence Measurement: The cells are lysed, and the NanoLuc substrate is added. The resulting luminescence, which is proportional to the extent of viral replication, is measured using a luminometer.
-
Data Analysis: IC50 values are calculated by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway
CSNK2A is a serine/threonine kinase that plays a role in numerous cellular processes, including cell cycle regulation, apoptosis, and signal transduction. In the context of viral infections, CSNK2A can be hijacked by viruses to promote their replication. The inhibition of CSNK2A can, therefore, disrupt the viral life cycle.
Role of CSNK2A in viral replication and its inhibition.
Conclusion
This compound has proven to be a valuable and versatile starting material for the synthesis of biologically active molecules. The successful development of potent CSNK2A inhibitors with antiviral activity highlights its potential in drug discovery. The straightforward synthetic accessibility and the possibility for diverse structural modifications make this compound an attractive scaffold for the generation of compound libraries targeting a wide range of diseases. Further exploration of derivatives based on this building block is warranted to uncover new therapeutic opportunities.
Application Notes and Protocols for the Analysis of 5-Benzylamino-1-pentanol by HPLC and GC
This document provides detailed methodologies for the quantitative analysis of 5-Benzylamino-1-pentanol using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). These protocols are designed for researchers, scientists, and professionals in drug development and quality control.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Application Note: HPLC-UV Analysis of this compound
This application note describes a robust method for the quantification of this compound using reversed-phase HPLC with UV detection. The presence of a benzyl group in the molecule provides a strong chromophore, allowing for sensitive detection without the need for derivatization.[1] The method is suitable for purity assessment and quantification in various sample matrices.
The compound possesses both a secondary amine and a primary alcohol, making it moderately polar. A C18 stationary phase is selected to provide sufficient retention based on the molecule's hydrophobicity, while a gradient elution with a buffered mobile phase ensures good peak shape and resolution from potential impurities.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: this compound (>98% purity).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).
-
Sample Vials and Syringe Filters (0.45 µm).
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 90 10 15.0 10 90 18.0 10 90 18.1 90 10 | 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
3. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Quantify the amount of this compound in the sample using the linear regression equation derived from the calibration curve.
HPLC Workflow Diagram
Part 2: Gas Chromatography (GC) Method
Application Note: GC-FID Analysis of this compound
This section outlines a GC method with Flame Ionization Detection (FID) for the analysis of this compound. Given its boiling point of approximately 312 °C, the compound is amenable to GC analysis.[2] Direct injection is feasible, but the presence of polar amine and alcohol groups can lead to peak tailing. A polar capillary column is recommended to improve peak shape. For enhanced volatility and reduced peak tailing, derivatization (e.g., silylation) can be employed, though this protocol focuses on direct analysis for simplicity.[3][4] FID provides a robust and linear response for hydrocarbon-containing compounds.[5]
Experimental Protocol: GC-FID (Direct Injection)
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless injector, FID detector, and autosampler.
-
Capillary GC column: Wax or 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reference Standard: this compound (>98% purity).
-
Solvent: Dichloromethane or Methanol (GC grade).
-
Gases: Helium (carrier gas), Hydrogen, and Air (for FID), all high purity.
-
Sample Vials with septa.
2. Chromatographic Conditions:
-
Column: Wax (e.g., DB-Wax, CP-Wax), 30 m x 0.25 mm ID, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 270 °C.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 10 minutes at 250 °C.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
3. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with Dichloromethane.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with Dichloromethane.
-
Sample Preparation: Dissolve the sample in Dichloromethane to achieve a concentration within the calibration range.
4. Data Analysis:
-
Identify the analyte peak based on retention time matching with the standard.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the sample using the calibration curve.
GC Workflow Diagram
Part 3: Quantitative Data Summary
The following tables summarize the expected performance characteristics of the proposed HPLC and GC methods for the analysis of this compound. These values are representative and should be confirmed during method validation.
Table 1: HPLC Method Performance
| Parameter | Expected Value |
| Retention Time (approx.) | 9.5 min |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: GC Method Performance
| Parameter | Expected Value |
| Retention Time (approx.) | 12.1 min |
| Linearity (R²) | ≥ 0.998 |
| Range | 5 - 200 µg/mL |
| Limit of Detection (LOD) | ~1.5 µg/mL |
| Limit of Quantification (LOQ) | ~5.0 µg/mL |
| Precision (%RSD, n=6) | < 3.0% |
| Accuracy (% Recovery) | 97 - 103% |
References
Application Notes and Protocols for 5-Benzylamino-1-pentanol as a Versatile Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the linker connecting a biomolecule to a payload is a critical determinant of the conjugate's efficacy, stability, and pharmacokinetic profile. While a multitude of linkers have been developed and utilized in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other bioconjugates, the exploration of novel linker scaffolds remains a key area of research. 5-Benzylamino-1-pentanol presents an intriguing, yet underexplored, scaffold for the development of novel linkers. Its structure, featuring a secondary amine and a primary alcohol, offers two distinct points for chemical modification, allowing for the potential creation of bifunctional linkers with unique properties.
These application notes provide a conceptual framework and detailed protocols for the proposed use of this compound as a foundational element in bioconjugation strategies. The methodologies described are based on established principles of organic chemistry and bioconjugation and are intended to serve as a guide for researchers interested in exploring this novel linker platform.
Core Concepts and Potential Applications
The bifunctional nature of this compound allows for two primary strategies for its incorporation as a linker:
-
Sequential Functionalization: One functional group (e.g., the primary alcohol) can be reacted to attach the payload, while the other (the secondary amine) is modified to create a reactive handle for conjugation to the biomolecule, or vice versa.
-
Dual-Payload or Branched Architectures: The two functional groups could potentially be used to attach two different molecules, leading to the development of dual-drug ADCs or more complex bioconjugate architectures.
The benzyl group on the secondary amine may also influence the linker's stability and steric properties, potentially offering advantages in certain applications.
Potential Applications:
-
Antibody-Drug Conjugates (ADCs): As a component of either cleavable or non-cleavable linkers for attaching cytotoxic payloads to antibodies.
-
PROTACs: To connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.[1]
-
Peptide and Oligonucleotide Conjugation: For the modification of therapeutic peptides and oligonucleotides to improve their delivery and efficacy.
-
Surface Immobilization: To attach biomolecules to solid supports for diagnostic or purification purposes.
Data Presentation: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~300 °C (estimated) |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, alcohols). Limited solubility in water. |
| Key Functional Groups | Secondary Amine, Primary Alcohol |
Experimental Protocols
The following protocols are proposed methodologies for the derivatization and use of this compound as a bioconjugation linker. Note: These are conceptual protocols and will require optimization for specific applications.
Protocol 1: Synthesis of a Maleimide-Functionalized Linker from this compound for Thiol-Specific Conjugation
This protocol describes the conversion of this compound into a heterobifunctional linker bearing a maleimide group for conjugation to thiol-containing biomolecules (e.g., cysteines in an antibody) and a functional handle for payload attachment.
Workflow Diagram:
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
N-(2-aminoethyl)maleimide trifluoroacetate salt
-
Payload with a carboxylic acid functional group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Dimethylformamide (DMF), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Reduced antibody (or other thiol-containing biomolecule) in an appropriate buffer (e.g., PBS with EDTA)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Activation of the Primary Alcohol: a. Dissolve this compound (1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (1.2 eq) to the solution. d. Add methanesulfonyl chloride (1.1 eq) dropwise. e. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. f. Monitor the reaction by TLC. g. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate.
-
Introduction of the Maleimide Group: a. Dissolve the mesylated intermediate (1 eq) in anhydrous DMF. b. Add N-(2-aminoethyl)maleimide trifluoroacetate salt (1.2 eq) and DIPEA (2.5 eq). c. Stir the reaction at room temperature overnight. d. Monitor the reaction by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. f. Dry the organic layer and concentrate. Purify the product by column chromatography to obtain the maleimide-functionalized linker.
-
Payload Attachment: a. Activate the carboxylic acid of the payload (1 eq) with EDC (1.5 eq) and NHS (1.5 eq) in anhydrous DMF for 1 hour at room temperature. b. Add the maleimide-functionalized linker (1.2 eq) and DIPEA (2 eq) to the activated payload solution. c. Stir the reaction at room temperature overnight. d. Purify the final linker-payload construct by reverse-phase HPLC.
-
Conjugation to Antibody: a. Prepare the antibody at a suitable concentration (e.g., 5-10 mg/mL) in a conjugation buffer (e.g., PBS, pH 7.2, with 1 mM EDTA). b. Add the purified linker-payload construct (typically 3-5 molar excess over the antibody) dissolved in a minimal amount of a co-solvent like DMSO. c. Gently mix and incubate at room temperature for 2-4 hours or at 4 °C overnight. d. Quench the reaction by adding an excess of N-acetylcysteine. e. Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload and other small molecules.
Protocol 2: Synthesis of an Amine-Reactive Linker via Oxidation of the Primary Alcohol
This protocol outlines the conversion of the primary alcohol of this compound to a carboxylic acid, which can then be activated to react with primary amines (e.g., lysines) on a biomolecule.
Methodology Diagram:
Materials:
-
This compound
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Sodium hypochlorite (NaOCl) solution
-
Sodium chlorite (NaClO₂)
-
Phosphate buffer (pH 6.5)
-
tert-Butanol
-
Boc anhydride ((Boc)₂O)
-
Payload with a suitable functional group for attachment (e.g., an amine)
-
Standard peptide coupling reagents (e.g., HATU, HOBt)
-
Trifluoroacetic acid (TFA)
-
EDC and NHS
-
Antibody (or other amine-containing biomolecule) in an appropriate buffer (e.g., PBS, pH 7.4-8.0)
Procedure:
-
Oxidation of the Primary Alcohol: a. Dissolve this compound (1 eq) in a mixture of tert-butanol and phosphate buffer (pH 6.5). b. Add TEMPO (0.1 eq) and sodium chlorite (1.5 eq). c. Slowly add a solution of sodium hypochlorite (0.1 eq) while maintaining the temperature below 20 °C. d. Stir the reaction at room temperature for 12-16 hours. e. Quench the reaction with sodium sulfite solution. f. Acidify the mixture with 1M HCl and extract with ethyl acetate. g. Dry the organic layer and concentrate to yield the carboxylic acid derivative.
-
Protection of the Secondary Amine: a. Dissolve the carboxylic acid derivative (1 eq) in a suitable solvent like THF. b. Add Boc anhydride (1.2 eq) and a base like triethylamine (1.5 eq). c. Stir at room temperature until the reaction is complete (monitor by TLC). d. Work up the reaction to isolate the Boc-protected linker.
-
Payload Attachment (Example with an amine-containing payload): a. This step would involve coupling the carboxylic acid of the Boc-protected linker to an amine on the payload using standard peptide coupling reagents.
-
Deprotection of the Secondary Amine: a. Dissolve the Boc-protected linker-payload construct in DCM. b. Add an excess of trifluoroacetic acid (TFA). c. Stir at room temperature for 1-2 hours. d. Remove the solvent and TFA under reduced pressure.
-
Activation and Conjugation to Antibody: a. Dissolve the deprotected linker-payload construct (with the free carboxylic acid) in anhydrous DMF. b. Add NHS (1.5 eq) and EDC (1.5 eq) and stir for 1-2 hours at room temperature to form the NHS ester. c. Add the activated linker-payload solution to the antibody solution in a suitable buffer (e.g., PBS, pH 7.4-8.0) at a desired molar excess. d. Incubate for 2-4 hours at room temperature or overnight at 4 °C. e. Purify the ADC using size-exclusion chromatography.
Signaling Pathways and Logical Relationships
PROTAC-Mediated Protein Degradation
Should this compound be used as a linker in a PROTAC, it would facilitate the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Conclusion
This compound offers a novel and versatile scaffold for the design of bioconjugation linkers. Its distinct secondary amine and primary alcohol functionalities provide multiple avenues for the synthesis of heterobifunctional linkers suitable for a range of applications, including the development of ADCs and PROTACs. The protocols and concepts presented here provide a foundational guide for researchers to explore the potential of this promising, yet underutilized, molecule in the expanding field of bioconjugation. Further research and optimization will be necessary to fully realize the potential of this compound-based linkers in therapeutic and diagnostic applications.
References
Synthesis of Heterocyclic Compounds from 5-Benzylamino-1-pentanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds utilizing 5-benzylamino-1-pentanol as a key starting material. The primary focus is on the synthesis of N-benzylpiperidine, a valuable scaffold in medicinal chemistry, through intramolecular cyclization. Additionally, potential pathways to other heterocyclic systems are explored.
Introduction
This compound is a versatile bifunctional molecule containing both a secondary amine and a primary alcohol. This arrangement makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions. The resulting heterocyclic structures, particularly the piperidine ring system, are prevalent in a wide range of pharmaceuticals and biologically active compounds. The N-benzyl group can serve as a protecting group or as a key pharmacophoric element interacting with biological targets.
Synthesis of N-Benzylpiperidine via Intramolecular Cyclization
The most direct application of this compound in heterocyclic synthesis is its conversion to N-benzylpiperidine. This transformation is typically achieved by activating the terminal hydroxyl group to facilitate intramolecular nucleophilic attack by the secondary amine.
Reaction Principle
The synthesis of N-benzylpiperidine from this compound involves a two-step process that can often be performed in a single pot:
-
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group. Common methods include conversion to a tosylate, mesylate, or halide.
-
Intramolecular Nucleophilic Substitution (SN2): The lone pair of the nitrogen atom attacks the carbon bearing the leaving group, displacing it and forming the six-membered piperidine ring.
Experimental Protocols
Two common methods for the intramolecular cyclization of this compound are presented below.
Method A: Two-Step Synthesis via Tosylation
This method involves the initial isolation of the tosylated intermediate followed by cyclization.
Step 1: Synthesis of 5-(Benzylamino)pentyl 4-methylbenzenesulfonate
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Intramolecular Cyclization to N-Benzylpiperidine
-
Materials:
-
5-(Benzylamino)pentyl 4-methylbenzenesulfonate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the purified tosylate (1.0 eq) in acetonitrile or DMF.
-
Add potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, use with caution) to the solution.
-
Heat the reaction mixture to reflux (for acetonitrile) or at 80-100 °C (for DMF) and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield N-benzylpiperidine.
-
The product can be further purified by distillation under reduced pressure or column chromatography if necessary.
-
Method B: One-Pot Synthesis using Thionyl Chloride
This method is more direct but requires careful control of the reaction conditions.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM)
-
A suitable base (e.g., Triethylamine or Potassium Carbonate)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dry toluene or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate of the hydrochloride salt may form.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. This step forms the intermediate (5-chloropentyl)(benzyl)amine.
-
Cool the reaction mixture and carefully add a base (e.g., triethylamine, 2.5 eq, or an aqueous solution of potassium carbonate) to neutralize the excess acid and promote cyclization.
-
Continue stirring at room temperature or with gentle heating overnight.
-
Monitor the formation of N-benzylpiperidine by TLC or GC-MS.
-
Work-up the reaction by adding water and separating the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude N-benzylpiperidine by distillation or column chromatography.
-
Quantitative Data Summary
| Method | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| A (Two-Step) | TsCl, Pyridine; K₂CO₃ | DCM; Acetonitrile | RT then Reflux | 60-80% | General Synthetic Methodology |
| B (One-Pot) | SOCl₂; Base | Toluene/DCM | Reflux | 50-70% | General Synthetic Methodology |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Potential for Synthesis of Other Heterocyclic Systems
While the synthesis of N-benzylpiperidine is the most direct application, this compound can be a precursor to other heterocyclic systems through modification of the starting material or the reaction conditions.
-
Synthesis of Substituted Piperidines: The benzyl group can be removed via catalytic hydrogenation to yield piperidine-5-alkanol, which can then be N-functionalized with other groups before cyclization to generate a library of substituted piperidines.
-
Synthesis of Larger Ring Systems: Chain extension of the pentanol backbone prior to cyclization could lead to the formation of seven-membered rings (azepanes).
-
Oxidative Cyclization: Oxidative methods could potentially lead to the formation of lactams or other oxidized heterocyclic structures.
Applications in Drug Development
The N-benzylpiperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities.
Biological Signaling Pathways
N-benzylpiperidine derivatives have been shown to interact with various biological targets, including:
-
Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease. The N-benzylpiperidine moiety is found in potent AChE inhibitors like Donepezil.
-
Sigma (σ) Receptors: These receptors are implicated in various central nervous system disorders. N-benzylpiperidine derivatives can act as high-affinity ligands for σ receptors.
-
Monoamine Transporters: Some N-benzylpiperidine compounds can modulate the reuptake of neurotransmitters like norepinephrine and dopamine, leading to stimulant effects.
Structure-Activity Relationship (SAR) Insights
-
N-Benzyl Group: The benzyl moiety often engages in crucial π-π stacking or hydrophobic interactions within the binding pocket of the target protein. Substituents on the benzyl ring can be varied to fine-tune potency and selectivity.
-
Piperidine Ring: The conformationally flexible piperidine ring serves as a scaffold to correctly orient the pharmacophoric groups. Substitutions on the piperidine ring can modulate physicochemical properties and target engagement.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of N-benzylpiperidine and potentially other nitrogen-containing heterocycles. The straightforward intramolecular cyclization makes it a valuable tool for researchers in synthetic and medicinal chemistry. The resulting N-benzylpiperidine scaffold continues to be a highly relevant core structure in the design and development of new therapeutic agents for a variety of diseases. The protocols and information provided herein offer a solid foundation for the practical application of this compound in heterocyclic synthesis and drug discovery programs.
Application Notes and Protocols for the Large-Scale Synthesis of 5-Benzylamino-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the large-scale synthesis of 5-Benzylamino-1-pentanol, a valuable intermediate in the development of various pharmaceutical compounds. The described method is based on a robust and scalable reductive amination process, which is a cornerstone of modern medicinal chemistry for the efficient formation of carbon-nitrogen bonds.
Introduction
This compound, also known as N-(5-Hydroxyamyl)benzylamine, is a bifunctional molecule incorporating a secondary amine and a primary alcohol.[1][2] This structure makes it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The protocol detailed herein describes a two-step, one-pot synthesis strategy commencing from readily available starting materials, 5-amino-1-pentanol and benzaldehyde. This reductive amination approach is favored for its high efficiency and selectivity, making it suitable for industrial-scale production.[3][4]
Data Presentation
The following tables summarize the key quantitative data for the large-scale synthesis of this compound.
Table 1: Reactant and Reagent Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Quantity |
| 5-Amino-1-pentanol | C₅H₁₃NO | 103.16 | 1.0 | User-defined |
| Benzaldehyde | C₇H₆O | 106.12 | 1.05 | Calculated |
| Methanol | CH₄O | 32.04 | - | User-defined |
| Palladium on Carbon (5% Pd/C) | - | - | - | Catalytic |
| Hydrogen Gas | H₂ | 2.02 | - | Excess |
Table 2: Key Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉NO | [1][2] |
| Molecular Weight | 193.29 g/mol | [1] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Purity | >98.0% | [1] |
Experimental Protocols
This protocol is designed for the synthesis of this compound on a large scale via a two-step, one-pot reductive amination.
Step 1: Imine Formation
-
Reactor Setup: In a suitable inert atmosphere (e.g., nitrogen or argon), charge a high-pressure reactor with 5-amino-1-pentanol and methanol. The amount of methanol should be sufficient to create a stirrable slurry, typically 5-10 volumes relative to the 5-amino-1-pentanol.
-
Reactant Addition: To the stirred solution, slowly add benzaldehyde (1.05 equivalents) at a rate that maintains the internal temperature below 30 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction involves the condensation of the primary amine and the aldehyde to form an imine intermediate, with the concurrent formation of water.[5][6] The water is not removed in this one-pot procedure.[7][8]
Step 2: Catalytic Hydrogenation
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst to the reactor. The catalyst loading should be in the range of 0.1-1.0 mol% relative to the 5-amino-1-pentanol.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and begin vigorous stirring.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 40-60 °C. Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Reaction Quench: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
Work-up and Purification
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extraction: To the resulting crude oil, add water and a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: For high-purity material, the crude product can be purified by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C12H19NO | CID 17206415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview [jove.com]
- 6. quora.com [quora.com]
- 7. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 8. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Benzylamino-1-pentanol as a Precursor for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzylamino-1-pentanol is a versatile bifunctional molecule incorporating both a secondary amine and a primary alcohol. This unique combination makes it a valuable precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in numerous active pharmaceutical ingredients (APIs). The benzyl group serves as a useful protecting group for the amine, which can be readily removed under various conditions, while the hydroxyl group offers a reactive handle for cyclization or further functionalization.
This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of piperidyl-benzimidazolone derivatives, a class of compounds known for their diverse pharmacological activities, including opioid analgesia.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol [1][2] |
| Appearance | Colorless to light orange to yellow clear liquid[1] |
| Purity | >98.0%[1] |
| Synonyms | N-(5-Hydroxyamyl)benzylamine, N-(5-Hydroxypentyl)benzylamine[1] |
| Boiling Point | 312.258 °C at 760 mmHg |
| Density | 0.993 g/cm³ |
| Flash Point | 100.753 °C |
| Refractive Index | 1.523 |
Application: Synthesis of a Piperidyl-Benzimidazolone Core Structure
This section outlines a proposed synthetic pathway for a piperidyl-benzimidazolone core structure, a key scaffold in drugs such as Bezitramide, starting from this compound. Bezitramide is a potent opioid analgesic.
Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram.
Caption: Proposed synthetic workflow from this compound to a piperidyl-benzimidazolone core.
Experimental Protocols
Step 1: Activation of the Hydroxyl Group (Mesylation)
This protocol describes the conversion of the primary alcohol in this compound to a good leaving group, a mesylate, to facilitate intramolecular cyclization.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution with stirring.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Benzyl-5-hydroxypentyl mesylate.
Expected Yield and Purity: The yield for similar mesylation reactions is typically in the range of 85-95%. The purity can be assessed by NMR and LC-MS.
Table 2: Quantitative Data for Mesylation
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (LC-MS) | >95% |
Step 2: Intramolecular Cyclization to form 1-Benzylpiperidine
This protocol outlines the intramolecular N-alkylation to form the piperidine ring.
Materials:
-
N-Benzyl-5-hydroxypentyl mesylate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Dissolve the crude N-Benzyl-5-hydroxypentyl mesylate (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain crude 1-Benzylpiperidine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield and Purity: Intramolecular cyclizations of this type generally proceed with good to excellent yields.
Table 3: Quantitative Data for Intramolecular Cyclization
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (GC-MS) | >98% |
Step 3: Debenzylation to Yield Piperidine
This protocol describes the removal of the benzyl protecting group to yield the free secondary amine, piperidine.
Materials:
-
1-Benzylpiperidine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve 1-Benzylpiperidine (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain piperidine.
Expected Yield and Purity: Catalytic hydrogenation for debenzylation is typically a high-yielding and clean reaction.
Table 4: Quantitative Data for Debenzylation
| Parameter | Expected Value |
| Yield | >95% |
| Purity (NMR) | >99% |
Step 4: Condensation to form the Piperidyl-Benzimidazolone Core
This final step involves the condensation of piperidine with a suitable o-phenylenediamine derivative to form the benzimidazolone ring system. The specific o-phenylenediamine derivative will depend on the desired final API structure.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Benzylamino-1-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Benzylamino-1-pentanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The most common and effective purification techniques for this compound, a polar amino alcohol, are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the physical state of the crude product.
Q2: My crude this compound is an oil. Which purification method should I use?
If your crude product is an oil, column chromatography is the most suitable purification method. Recrystallization is generally used for solid compounds.
Q3: What are the likely impurities in a crude sample of this compound?
Common impurities may include unreacted starting materials such as 5-amino-1-pentanol and benzaldehyde (or benzyl bromide/chloride depending on the synthetic route), as well as side-products like dibenzylamine or over-alkylated products.
Q4: How can I quickly assess the purity of my fractions during column chromatography?
Thin-layer chromatography (TLC) is an effective way to monitor the progress of your column chromatography. By spotting the collected fractions on a TLC plate and running it in an appropriate solvent system, you can identify which fractions contain the purified product.
Troubleshooting Guides
Column Chromatography
Issue 1: My compound is streaking on the TLC plate.
Streaking is a common problem when working with basic compounds like amino alcohols on standard silica gel, which is acidic. This is due to strong interactions between the basic amine group and the acidic silanol groups on the silica surface.[1]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and result in more defined spots on the TLC plate.
Issue 2: My compound is not moving from the baseline on the TLC plate, even with polar solvents.
If your compound remains at the baseline (Rf = 0), the eluent is not polar enough to move it up the plate.
-
Solution 1: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
Solution 2: Switch to a more polar solvent system. A common system for polar compounds is dichloromethane/methanol.
-
Solution 3: As mentioned above, adding a small amount of triethylamine to your eluent can also help to reduce the interaction with the silica gel and improve mobility.
Issue 3: I'm not getting good separation between my product and an impurity.
Poor separation can be due to an inappropriate solvent system or improper column packing.
-
Solution 1: Optimize the solvent system using TLC. Aim for an Rf value of around 0.2-0.3 for your desired compound to achieve good separation on the column.
-
Solution 2: Consider using a gradient elution. Start with a less polar solvent system to elute less polar impurities, and gradually increase the polarity to elute your product.
-
Solution 3: Ensure your column is packed properly to avoid channeling, which leads to poor separation. The adsorbent should be packed uniformly without any air bubbles.[2]
Recrystallization
Issue 1: My compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.
-
Solution 1: Allow the solution to cool more slowly. You can do this by insulating the flask or leaving it to cool overnight at room temperature before placing it in an ice bath.
-
Solution 2: Add a small amount of a "poorer" solvent (one in which your compound is less soluble) to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the oil and allow it to cool slowly.
-
Solution 3: Try a different recrystallization solvent or a different solvent pair.
Issue 2: No crystals are forming, even after cooling.
If crystals do not form, the solution may not be supersaturated, or nucleation may be inhibited.
-
Solution 1: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.
-
Solution 2: Add a seed crystal of the pure compound. This will provide a template for crystal growth.
-
Solution 3: Reduce the volume of the solvent by evaporation to increase the concentration of your compound and then allow it to cool again.
-
Solution 4: Place the solution in an ice bath or refrigerator to further decrease the solubility of your compound.
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Adsorbent and Eluent Selection:
-
Adsorbent: Silica gel (60 Å, 230-400 mesh).
-
Eluent: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or switch to a dichloromethane/methanol system. A common starting point is a gradient of 0% to 10% methanol in dichloromethane, with the addition of 0.1% triethylamine to prevent streaking.
-
-
Column Packing (Wet Method):
-
Clamp the column vertically and add a small plug of cotton or glass wool to the bottom.
-
Add a small layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain slowly as the silica settles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the packed silica gel.[2]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, starting with the least polar.
-
Collect fractions in test tubes or vials.
-
If using a gradient, gradually increase the polarity of the eluent.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound (if solid)
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, isopropanol, acetone, ethyl acetate, and toluene, or mixtures such as hexane/ethyl acetate.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.[3]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉NO | [5][6][7] |
| Molecular Weight | 193.29 g/mol | [7] |
| Appearance | Colorless to light orange/yellow clear liquid | [7] |
| Boiling Point | 312.26 °C at 760 mmHg | [5] |
| Flash Point | 100.75 °C | [5] |
| Purity (Commercial) | >98.0% | [7] |
Table 2: Suggested Solvent Systems for Chromatography
| Solvent System | Ratio (v/v) | Application Notes |
| Dichloromethane / Methanol | 98:2 to 90:10 | Good for eluting polar compounds. Start with a lower percentage of methanol and increase as needed. |
| Hexane / Ethyl Acetate | 50:50 to 20:80 | A less polar system. May require a higher proportion of ethyl acetate. |
| With Triethylamine | Add 0.1-1% | Recommended for all silica gel chromatography of this compound to prevent streaking. |
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting streaking issues on a TLC plate.
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Home Page [chem.ualberta.ca]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. Page loading... [guidechem.com]
- 6. This compound | C12H19NO | CID 17206415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of 5-Benzylamino-1-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Benzylamino-1-pentanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are:
-
Reductive Amination: This one-pot reaction involves the condensation of a C5 aldehyde precursor, such as 5-hydroxypentanal, with benzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃)[1].
-
N-alkylation: This method involves the reaction of 5-amino-1-pentanol with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. Alternatively, 1,5-pentanediol can be converted to a leaving group at one terminus and subsequently reacted with benzylamine.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: The primary side products of concern are:
-
N-Benzylpiperidine: Formed via intramolecular cyclization of the this compound product.
-
Dibenzylamino-1-pentanol: A tertiary amine resulting from the over-alkylation of the product or benzylamine.
-
Unreacted Starting Materials: Residual benzaldehyde, benzylamine, or 5-amino-1-pentanol.
-
Imine Intermediate: Incomplete reduction during reductive amination can leave the 5-((benzylidene)amino)-1-pentanol intermediate.
Q3: How can I detect the presence of these side products?
A3: A combination of analytical techniques is recommended for the detection and quantification of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method for separating and identifying volatile components of the reaction mixture, including the desired product and side products like N-benzylpiperidine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structures of the main product and impurities. Specific chemical shifts can help distinguish between the desired product and side products. For example, the formation of N-benzylpiperidine will result in characteristic shifts for the piperidine ring protons.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction and get a qualitative idea of the number of components in the mixture.
Troubleshooting Guide
Issue 1: Presence of a significant amount of N-Benzylpiperidine in the final product.
Cause: Intramolecular cyclization of this compound is a common side reaction, often promoted by elevated temperatures, prolonged reaction times, or the presence of acidic or basic catalysts.
Solutions:
-
Temperature Control: Maintain a lower reaction temperature during the synthesis and work-up to minimize the rate of cyclization.
-
Reaction Time: Monitor the reaction closely by TLC or GC and quench it as soon as the starting materials are consumed to avoid prolonged exposure of the product to the reaction conditions.
-
pH Control: Neutralize the reaction mixture promptly during work-up. Strong acidic or basic conditions can catalyze the cyclization.
-
Purification: N-Benzylpiperidine can often be separated from this compound by column chromatography on silica gel, although their polarities might be close.
Issue 2: Formation of Dibenzylamino-1-pentanol (Tertiary Amine).
Cause: This side product arises from the reaction of the desired this compound with another equivalent of the benzylating agent. In reductive amination, this can occur if the initially formed secondary amine reacts with another molecule of benzaldehyde and is subsequently reduced.
Solutions:
-
Stoichiometry Control: Use a slight excess of the amine (benzylamine or 5-amino-1-pentanol) relative to the aldehyde or benzylating agent to favor the formation of the secondary amine.
-
Stepwise Procedure for Reductive Amination: To minimize dialkylation, a stepwise procedure can be employed. First, allow the imine to form completely by mixing the aldehyde and primary amine, and then add the reducing agent.
-
Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride are sometimes more selective for the reduction of the imine over the aldehyde, which can help control the reaction.
Issue 3: Incomplete reaction with residual starting materials.
Cause: Insufficient reaction time, inadequate temperature, or deactivation of the catalyst/reagents can lead to incomplete conversion.
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature cautiously, while monitoring for the formation of side products.
-
Reagent Quality: Ensure that the reagents, especially the reducing agent, are fresh and active.
-
Catalyst: In catalytic hydrogenations, ensure the catalyst is not poisoned and is used in the appropriate loading.
Data Presentation
Table 1: Influence of Reaction Conditions on Side Product Formation (Illustrative)
| Parameter | Condition | This compound Yield (Illustrative) | N-Benzylpiperidine (%) (Illustrative) | Dibenzylamino-1-pentanol (%) (Illustrative) |
| Temperature | Low (e.g., 0-25 °C) | Good | Low | Low |
| High (e.g., > 80 °C) | Moderate | High | Moderate | |
| Stoichiometry | 1:1 Aldehyde:Amine | Good | Low | Moderate |
| (Aldehyde:Amine) | 1:1.2 Aldehyde:Amine | High | Low | Low |
| 1.2:1 Aldehyde:Amine | Moderate | Low | High | |
| Reaction Time | Optimal | High | Low | Low |
| Extended | Moderate | High | Moderate |
Table 2: Key ¹H NMR Chemical Shifts for Identification (in CDCl₃, Illustrative)
| Compound | Key Protons | Chemical Shift (ppm) (Illustrative) |
| This compound | -CH₂-N- | ~2.6 |
| Ph-CH₂-N- | ~3.8 | |
| -CH₂-OH | ~3.6 | |
| N-Benzylpiperidine | Piperidine α-CH₂ | ~2.4 |
| Ph-CH₂-N- | ~3.5 | |
| Dibenzylamino-1-pentanol | (Ph-CH₂-)₂-N- | ~3.6 (singlet) |
| -CH₂-N- | ~2.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
5-Hydroxypentanal (or a suitable precursor like 2-hydroxytetrahydropyran)
-
Benzylamine
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 5-hydroxypentanal (1.0 eq) in methanol.
-
Add benzylamine (1.1 eq) to the solution at room temperature and stir for 2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Common side reactions in the synthesis of this compound.
References
Preventing degradation of 5-Benzylamino-1-pentanol during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 5-Benzylamino-1-pentanol during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The main factors that can lead to the degradation of this compound are exposure to air (oxidation), light (photodegradation), high temperatures (thermal degradation), and humidity. Contact with incompatible materials such as strong oxidizing agents and acids can also cause decomposition.[1]
Q2: What are the visible signs of degradation?
A2: Degradation of this compound, which is typically a colorless to light yellow liquid, may be indicated by a change in color (e.g., darkening or turning brown), the formation of precipitates, or a noticeable change in odor.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated area. It is recommended to protect it from light by using an amber-colored vial or by storing it in a dark place. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable.
Q4: What are the potential degradation products of this compound?
A4: Based on the structure of this compound, potential degradation can occur at the secondary amine and the primary alcohol functional groups.
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Oxidation of the benzylamine moiety: This can lead to the formation of an imine, which can then hydrolyze to form benzaldehyde and 5-amino-1-pentanol.[2]
-
Oxidation of the primary alcohol: The alcohol group can be oxidized to form 5-(benzylamino)pentanal (an aldehyde) and subsequently to 5-(benzylamino)pentanoic acid (a carboxylic acid).
-
N-debenzylation: Cleavage of the benzyl group could result in the formation of 5-amino-1-pentanol and toluene.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in color of the solution (darkening) | Oxidation of the benzylamine moiety. | - Ensure the container is tightly sealed and flushed with an inert gas (argon or nitrogen) before sealing.- Store the compound in a dark, cool place. |
| Formation of solid particles or precipitate | Polymerization or formation of insoluble degradation products. | - Filter the solution before use.- Consider re-purification of the compound if the precipitation is significant.- Review storage conditions to minimize exposure to air and moisture. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Presence of degradation products. | - Compare the chromatogram with a freshly prepared standard.- Use techniques like LC-MS to identify the impurities.- Perform forced degradation studies to identify potential degradation products and their retention times. |
| Loss of potency or reduced reactivity in experiments | Degradation of the starting material. | - Confirm the purity of the this compound using a suitable analytical method (e.g., HPLC, NMR).- If degradation is confirmed, use a fresh batch of the compound for experiments. |
Data on Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a compound under stress conditions. The following table summarizes the expected degradation of this compound under various conditions. The data is representative and based on typical results for similar compounds.[1][3][4][5]
| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 5 - 15% | Benzaldehyde, 5-amino-1-pentanol |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 °C | < 5% | Minimal degradation expected |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10 - 20% | Benzaldehyde, 5-(benzylamino)pentanal, 5-(benzylamino)pentanoic acid |
| Thermal | Dry Heat | 48 hours | 80 °C | 5 - 10% | Various unspecified degradation products |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | 5 - 15% | Various unspecified degradation products |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. After exposure, dissolve the sample in the chosen solvent to the stock solution concentration.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze all stressed samples and a control (unstressed) sample by a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from its degradation products. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Monitor the chromatograms at a suitable wavelength (e.g., 254 nm).
4. Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
Identify major degradation products by comparing retention times with known standards or by using mass spectrometry (LC-MS).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for suspected degradation.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. sgs.com [sgs.com]
- 5. biopharminternational.com [biopharminternational.com]
Troubleshooting failed reactions involving 5-Benzylamino-1-pentanol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 5-Benzylamino-1-pentanol. The following information is designed to address common issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical and physical properties of this compound?
This compound is a secondary amino alcohol. Its key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-(benzylamino)pentan-1-ol[1] |
| Molecular Formula | C₁₂H₁₉NO[1] |
| Molecular Weight | 193.29 g/mol [1] |
| Appearance | Colorless to light orange to yellow clear liquid |
| CAS Number | 2937-99-7[1] |
Q2: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the reductive amination of 5-amino-1-pentanol with benzaldehyde. This reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Q3: What are the recommended storage conditions for the starting material, 5-amino-1-pentanol?
5-amino-1-pentanol is stable under normal conditions but can be sensitive to acidic volatile substances and oxidizing agents.[1] It should be stored in a sealed container in a dry environment at room temperature, away from acids and oxidizers.[1]
Troubleshooting Failed Reactions
Scenario 1: Low or No Product Yield
Q: My reductive amination reaction to synthesize this compound resulted in a very low yield. What are the potential causes and how can I improve it?
A: Low yields in this reductive amination can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow to diagnose and resolve low product yield.
Initial Checks:
-
Reagent Quality: Ensure the purity of both 5-amino-1-pentanol and benzaldehyde. Impurities in the starting materials can inhibit the reaction. Benzaldehyde is susceptible to oxidation to benzoic acid, which can quench the amine.
-
Stoichiometry: Precise stoichiometry is crucial. An excess of either the amine or the aldehyde can lead to side reactions.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Incomplete Imine Formation | The reaction is an equilibrium, and the presence of water can shift it back to the starting materials. | Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[2] |
| Reduction of Benzaldehyde | The reducing agent is too strong and reduces the aldehyde to benzyl alcohol before it can form the imine.[2][3] | Use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is more selective for the imine over the aldehyde.[2][3] |
| Inactive Reducing Agent | The reducing agent may have degraded over time. | Test the activity of the reducing agent on a simple ketone, like acetone, and monitor the reduction to isopropanol by TLC.[4] |
| Suboptimal pH | The pH of the reaction mixture can affect the rate of both imine formation and reduction. | For reductive aminations, a slightly acidic pH (around 5-6) is often optimal to facilitate imine formation without fully protonating the amine. A small amount of acetic acid can be added as a catalyst.[5] |
Scenario 2: Presence of Significant Impurities
Q: My final product is contaminated with significant impurities. What are the likely side products and how can I avoid them?
A: The most common impurities in the synthesis of this compound are the result of over-alkylation and the reduction of the starting aldehyde.
Potential Side Reactions and Byproducts
Caption: Common side products in the synthesis of this compound.
Troubleshooting Impurities
| Impurity | Formation Mechanism | Prevention Strategy | Purification |
| N,N-dibenzyl-5-amino-1-pentanol | The secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of benzaldehyde. | Use a slight excess of the amine (5-amino-1-pentanol) to ensure all the benzaldehyde is consumed.[6] A two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can also minimize this.[2] | Column chromatography can be effective in separating the desired secondary amine from the more nonpolar tertiary amine. |
| Benzyl Alcohol | Direct reduction of benzaldehyde by a non-selective reducing agent. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3] | Benzyl alcohol can often be removed by aqueous extraction during workup, or by column chromatography. |
| Unreacted 5-amino-1-pentanol | Incomplete reaction. | Ensure sufficient reaction time and optimal conditions as described in the low yield section. | As a polar compound, it can be removed by an aqueous wash during workup. Acid-base extraction can also be employed to separate the basic amines from the neutral benzyl alcohol.[4] |
| Unreacted Benzaldehyde | Incomplete reaction or use of excess benzaldehyde. | Use a slight excess of the amine. | Can be removed by washing with a sodium bisulfite solution during workup. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Reaction Scheme
Caption: Reductive amination of 5-amino-1-pentanol with benzaldehyde.
Materials:
-
5-amino-1-pentanol
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a solution of 5-amino-1-pentanol (1.0 eq) in anhydrous DCM, add benzaldehyde (1.05 eq) and glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Analytical Characterization
The identity and purity of this compound should be confirmed by analytical techniques such as NMR and Mass Spectrometry.
Expected Analytical Data (Illustrative)
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons of the benzyl group, a singlet for the benzylic CH₂, and multiplets for the pentanol backbone protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the five distinct carbons of the pentanol chain. |
| Mass Spec (ESI+) | A peak corresponding to the protonated molecule [M+H]⁺ at m/z 194.15. |
References
Technical Support Center: Optimizing Reaction Conditions for 5-Benzylamino-1-pentanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Benzylamino-1-pentanol. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is through the reductive amination of benzaldehyde with 5-amino-1-pentanol. This reaction involves the formation of an imine intermediate, which is then reduced to the desired secondary amine.
Q2: Which reducing agents are suitable for this reaction?
A2: Several reducing agents can be used for this transformation. Sodium borohydride (NaBH₄) is a common and cost-effective choice. For reactions that are sensitive to the strongly reducing nature of NaBH₄, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent alternatives.[1][2][3][4] The choice of reducing agent can significantly impact the reaction's selectivity and yield.
Q3: What solvents are recommended for the synthesis of this compound?
A3: The choice of solvent is crucial for effective imine formation and reduction. Methanol (MeOH) and ethanol (EtOH) are frequently used as they are good solvents for both the reactants and the borohydride reducing agents.[3] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are also viable options, particularly when using sodium triacetoxyborohydride.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[5] You can track the consumption of the starting materials (benzaldehyde and 5-amino-1-pentanol) and the formation of the product. A co-spot of the starting materials and the reaction mixture is recommended for accurate comparison.
Q5: What are the typical purification methods for this compound?
A5: The purification of this compound typically involves a combination of techniques. An initial acid-base extraction can be used to separate the basic amine product from non-basic impurities. Further purification can be achieved through flash column chromatography on silica gel.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete imine formation.[5] 2. Inactive reducing agent. 3. Unfavorable reaction pH.[1][2] 4. Steric hindrance. | 1. Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove water and drive the imine formation equilibrium forward.[5] 2. Test the activity of the reducing agent on a simple ketone like acetone.[5] Use a fresh batch of the reducing agent if necessary. 3. Adjust the pH to a mildly acidic range (pH 4-6) to facilitate imine formation without protonating the amine reactant.[1][2] Acetic acid can be used as a catalyst.[4] 4. Increase the reaction temperature or prolong the reaction time. |
| Formation of Side Products | 1. Reduction of benzaldehyde to benzyl alcohol. 2. Formation of the dialkylated product, dibenzylamino-1-pentanol. 3. Intramolecular cyclization of 5-amino-1-pentanol.[7] | 1. Use a milder reducing agent such as NaBH₃CN or NaBH(OAc)₃ which are less likely to reduce the aldehyde.[1][2] Alternatively, ensure complete imine formation before adding NaBH₄.[3] 2. Use a stoichiometric amount of benzaldehyde or a slight excess of 5-amino-1-pentanol. 3. Maintain a moderate reaction temperature to minimize the likelihood of intramolecular side reactions. |
| Difficult Purification | 1. Product co-elutes with impurities during column chromatography. 2. Emulsion formation during acid-base extraction. | 1. Optimize the solvent system for column chromatography by testing different polarity gradients.[6] Deactivating the silica gel with triethylamine may be necessary if the product is acid-sensitive.[6] 2. Add a saturated brine solution to break up the emulsion. |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Borohydride
-
Imine Formation: In a round-bottom flask, dissolve 5-amino-1-pentanol (1.0 eq.) in methanol. To this solution, add benzaldehyde (1.0-1.1 eq.) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq.) in small portions, ensuring the temperature remains below 10 °C.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extraction: To the aqueous residue, add a saturated solution of sodium bicarbonate and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography.
Data Presentation
Table 1: Optimization of Reducing Agent
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 0 to RT | 4 | 75 |
| 2 | NaBH₃CN | Methanol | RT | 6 | 85 |
| 3 | NaBH(OAc)₃ | DCE | RT | 6 | 90 |
Note: Yields are indicative and may vary based on specific reaction conditions and scale.
Table 2: Solvent Screening for Reductive Amination with NaBH₃CN
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | RT | 6 | 85 |
| 2 | Ethanol | RT | 6 | 82 |
| 3 | Dichloromethane | RT | 8 | 78 |
| 4 | Tetrahydrofuran | RT | 8 | 70 |
Note: Yields are indicative and may vary based on specific reaction conditions and scale.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Applications of 5-Amino-1-pentanol_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 5-Benzylamino-1-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Benzylamino-1-pentanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound synthesized via reductive amination?
A1: The primary impurities typically encountered after the reductive amination of benzaldehyde and 5-amino-1-pentanol include:
-
Unreacted Starting Materials: Benzaldehyde and 5-amino-1-pentanol.
-
Intermediate Imine: The imine formed from the condensation of benzaldehyde and 5-amino-1-pentanol that has not been fully reduced.
-
Benzyl Alcohol: Formed from the reduction of unreacted benzaldehyde by the reducing agent.
-
Dibenzylamine: A potential byproduct from over-alkylation, though less common with a 1:1 stoichiometry.
Q2: My crude this compound is a viscous oil. Which purification method is most suitable?
A2: For a high-boiling point, viscous liquid like this compound (boiling point ~312 °C at 760 mmHg), several purification methods can be employed. The choice depends on the scale of your reaction and the required final purity.[1]
-
Acid-Base Extraction: Excellent for removing neutral impurities like unreacted benzaldehyde and benzyl alcohol.
-
Column Chromatography: Effective for separating compounds with different polarities and can yield very pure product, but may be less practical for large-scale purifications.
-
Vacuum Distillation: The most appropriate method for large quantities of high-boiling point liquids to prevent thermal decomposition.[1]
Q3: I am observing a low yield after purification. What are the potential causes?
A3: Low yields can arise from several factors during the reaction and purification stages:
-
Incomplete Reaction: The reductive amination may not have gone to completion, leaving significant amounts of starting materials.
-
Side Reactions: Formation of byproducts reduces the amount of the desired product.
-
Losses During Workup: Emulsion formation during acid-base extraction or irreversible adsorption of the product onto the silica gel during column chromatography can lead to significant losses.
-
Decomposition: Although this compound is relatively stable, prolonged heating at atmospheric pressure during distillation can cause decomposition.
Troubleshooting Guides
Issue 1: Persistent Impurities After Purification
Problem: After performing a purification step, I still observe significant impurities in my this compound, as indicated by TLC or GC-MS analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent impurities.
Issue 2: Difficulty in Separating Product from Starting Amine
Problem: 5-Amino-1-pentanol is co-eluting with my product during column chromatography, or is difficult to separate by extraction.
Solution:
-
pH Adjustment for Extraction: Carefully adjust the pH of the aqueous phase during acid-base extraction. The basicity of the primary amine (5-amino-1-pentanol) and the secondary amine (this compound) are different, which can be exploited for selective extraction at a specific pH.
-
Column Chromatography with Modified Silica: Use a silica gel that has been treated with a base, such as triethylamine, to reduce the tailing of amines and improve separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also enhance separation.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for removing neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (10 volumes).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (3 x 5 volumes). The amine product will move to the aqueous layer as its hydrochloride salt.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities like benzaldehyde and benzyl alcohol, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 4 M NaOH) with stirring until the pH is >12. This will regenerate the free amine.
-
Re-extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., dichloromethane, 3 x 10 volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Column Chromatography
This method is suitable for obtaining high-purity material on a smaller scale.
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh). To minimize tailing of the amine, the silica gel can be slurried in the initial eluent containing 1-2% triethylamine.
-
Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient solvent system. A common system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The addition of a small amount of triethylamine (0.5-1%) to the eluent throughout the chromatography is recommended.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Vacuum Distillation
This is the preferred method for large-scale purification.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to use a vacuum pump that can achieve a pressure low enough to distill the compound at a reasonable temperature (e.g., <1 mmHg).
-
Drying: Ensure the crude product is dry (free of water) before distillation to prevent bumping. This can be achieved by drying over a suitable drying agent like anhydrous magnesium sulfate.
-
Distillation: Heat the crude this compound under vacuum. Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point at reduced pressure will be significantly lower than the atmospheric boiling point of ~312 °C.[1] For example, at ~1 mmHg, the boiling point is expected to be in the range of 140-160 °C.
-
Collection: Collect the purified product in a pre-weighed receiving flask.
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound using the described methods. The initial purity of the crude product is assumed to be around 80%.
| Purification Method | Initial Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) | Notes |
| Acid-Base Extraction | ~80% | 90-95% | 85-95% | Efficient at removing neutral and acidic impurities. May not remove other basic impurities effectively. |
| Column Chromatography | ~80% | >98% | 60-80% | Can achieve very high purity but may result in lower yields due to product loss on the column. |
| Vacuum Distillation | ~80% | >97% | 80-90% | Ideal for large-scale purification and removing non-volatile impurities. |
Visualization
Caption: Experimental workflow from synthesis to purification.
References
Stability of 5-Benzylamino-1-pentanol in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Benzylamino-1-pentanol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound, an amino alcohol, is generally stable in neutral aqueous solutions. However, its stability can be significantly influenced by pH, temperature, light, and the presence of oxidizing agents. Like many amines, it can be susceptible to degradation under acidic and alkaline conditions, and also to oxidative degradation.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is pH-dependent. The presence of both a basic secondary amine and a primary alcohol functional group suggests potential for acid-catalyzed and base-catalyzed degradation pathways. In acidic solutions, the amine group will be protonated, which may influence its reactivity. In alkaline conditions, the alcohol group is less likely to be affected, but the amine may be more susceptible to certain reactions. Forced degradation studies are essential to fully characterize its stability profile across a wide pH range.[1][2]
Q3: What are the likely degradation products of this compound?
A3: Under forced degradation conditions, potential degradation products could arise from oxidation of the amine or alcohol, or cleavage of the C-N bond. For example, oxidation could lead to the formation of N-oxide or de-benzylation products. Under strongly acidic or basic conditions, other degradation pathways may be observed. Identifying these degradation products is a key objective of forced degradation studies.[3][4]
Q4: What analytical methods are recommended for stability testing of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended analytical technique. This method should be capable of separating the intact this compound from its potential degradation products. UV detection is typically suitable for this compound due to the presence of the benzene ring. Mass spectrometry (LC-MS) can be used to identify unknown degradation products.[3][4]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Rapid degradation observed at neutral pH | Presence of trace metal ions catalyzing oxidation. | Use high-purity water and reagents. Consider the use of a chelating agent like EDTA in your formulation. |
| Exposure to light. | Protect solutions from light by using amber vials or covering containers with aluminum foil. | |
| Dissolved oxygen. | Degas your solvents and solutions by sparging with an inert gas like nitrogen or argon. | |
| Inconsistent stability results between batches | Variability in the purity of the this compound starting material. | Ensure consistent purity of the compound for all studies. |
| Inconsistent preparation of buffer solutions. | Prepare fresh buffers for each experiment and verify the pH before use. | |
| Appearance of unexpected peaks in HPLC chromatogram | Interaction with excipients or container closure system. | Perform compatibility studies with planned excipients and container materials. |
| Contamination of the HPLC system. | Clean the HPLC system thoroughly, including the column, injector, and detectors. |
Stability Data Summary
The following tables present hypothetical data to illustrate the stability profile of this compound under various stress conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.
Table 1: pH-Dependent Stability of this compound at 40°C
| pH | Incubation Time (days) | % Remaining |
| 2.0 | 7 | 85.2 |
| 4.0 | 7 | 95.1 |
| 7.0 | 7 | 99.5 |
| 9.0 | 7 | 92.3 |
| 12.0 | 7 | 78.9 |
Table 2: Thermal and Oxidative Degradation of this compound at pH 7.0
| Condition | Incubation Time (hours) | % Remaining |
| 60°C | 24 | 98.1 |
| 3% H₂O₂ at 25°C | 24 | 88.7 |
| Photostability (ICH Q1B) | 24 | 99.2 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To evaluate the stability of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to identify potential degradation products and establish its degradation pathways.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
4. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the final concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the stock solution at 60°C in a temperature-controlled oven for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the samples after the exposure period.
-
5. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of remaining this compound and the formation of any degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways.
Caption: Troubleshooting logical flow.
References
Technical Support Center: Scaling Up 5-Benzylamino-1-pentanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the effective scale-up of 5-Benzylamino-1-pentanol synthesis. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly when transitioning to a larger scale.
Common Synthesis Challenges
| Issue | Potential Cause | Recommended Solution |
| Low product yield | Incomplete reaction, degradation of starting materials or product, or suboptimal reaction conditions. | - Ensure all reagents are pure and dry. - Optimize the stoichiometry of reactants. An excess of the amine can sometimes drive the reaction to completion. - Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. - For reductive amination, ensure the chosen reducing agent is appropriate for the scale and selective for the imine. |
| Formation of dibenzylamino-1-pentanol (over-alkylation) | The secondary amine product is more nucleophilic than the starting primary amine and reacts further with the benzylating agent.[1] | - Use a molar excess of 5-amino-1-pentanol relative to the benzylating agent. - Control the addition rate of the benzylating agent to maintain a low concentration in the reaction mixture. - Consider a two-step reductive amination process where the imine is formed first before the addition of the reducing agent. |
| Presence of unreacted starting materials | Insufficient reaction time, low reaction temperature, or poor mixing. | - Increase the reaction time and/or temperature, monitoring for potential side reactions. - On a larger scale, ensure efficient mixing to maintain homogeneity of the reaction mixture.[2] |
| Formation of benzyl alcohol | This can occur as a byproduct during reductive amination if the reducing agent also reduces the starting benzaldehyde. | - Use a milder and more selective reducing agent, such as sodium triacetoxyborohydride (STAB), which is known to selectively reduce the imine in the presence of an aldehyde.[3][4] |
| Intramolecular cyclization of 5-amino-1-pentanol | Under certain conditions, particularly at higher temperatures, 5-amino-1-pentanol can undergo intramolecular cyclization to form piperidine derivatives.[5] | - Maintain a controlled reaction temperature. - Choose a suitable solvent that does not promote cyclization. |
Purification Challenges
| Issue | Potential Cause | Recommended Solution |
| Difficulty in removing unreacted 5-amino-1-pentanol | Both the product and starting material are polar amino alcohols. | - Acid-base extraction can be effective. The basicity of the amino group allows for separation from neutral impurities. - Column chromatography on silica gel can be used, but may be less practical for very large scales. |
| Co-distillation of product and impurities | Similar boiling points of the product and certain byproducts. | - Utilize fractional distillation under reduced pressure (vacuum distillation) to lower boiling points and improve separation. - Consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization, followed by neutralization to obtain the free base. |
| Emulsion formation during work-up | The amphiphilic nature of the amino alcohol can lead to stable emulsions during aqueous extractions. | - Add a saturated brine solution to the aqueous layer to "break" the emulsion. - Use a different solvent system for extraction. |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Reductive Amination
This one-pot method involves the reaction of 5-amino-1-pentanol with benzaldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Detailed Procedure (using Sodium Borohydride):
-
To a solution of 5-amino-1-pentanol (1.0 eq) in a suitable solvent such as methanol or ethanol, add benzaldehyde (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH4) (1.5-2.0 eq) portion-wise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Method 2: N-Alkylation with Benzyl Bromide
This method involves the direct alkylation of 5-amino-1-pentanol with benzyl bromide in the presence of a base.
Experimental Workflow: N-Alkylation
Caption: Workflow for the synthesis of this compound via N-alkylation.
Detailed Procedure:
-
Dissolve 5-amino-1-pentanol (1.0 eq) and a suitable base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add benzyl bromide (1.0-1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation.
Data Presentation
The choice of synthetic route and reaction conditions can significantly impact the yield and purity of this compound. The following table summarizes typical yields obtained under various conditions.
Comparison of Synthesis Parameters
| Method | Reducing Agent/Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Reductive Amination | Sodium Borohydride (NaBH₄) | Methanol | Room Temp | 70-85 | [6] |
| Reductive Amination | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) | Room Temp | 85-95 | [3][4] |
| N-Alkylation | Potassium Carbonate (K₂CO₃) | Acetonitrile | Room Temp | 60-75 | [7] |
| N-Alkylation | Triethylamine (Et₃N) | Dichloromethane (DCM) | Room Temp | 65-80 | N/A |
Note: Yields are approximate and can vary based on the specific reaction scale and conditions.
Signaling Pathways and Logical Relationships
Logical Relationship: Troubleshooting Low Yield
Caption: A decision-making diagram for troubleshooting low yields in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
Overcoming solubility issues with 5-Benzylamino-1-pentanol in reactions
Technical Support Center: 5-Benzylamino-1-pentanol
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges when working with this compound in chemical reactions.
Physical and Chemical Properties
Understanding the fundamental properties of this compound is the first step in troubleshooting its solubility. The compound is a colorless to light yellow liquid at room temperature.[1] Its structure contains a polar alcohol group (-OH), a secondary amine (-NH-), and a non-polar benzyl group, giving it amphiphilic characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉NO | [1][2][3] |
| Molecular Weight | 193.29 g/mol | [1][3] |
| Appearance | Colorless to Light orange to Yellow clear liquid | [1] |
| Density | 0.993 g/cm³ | [2] |
| Boiling Point | 312.26 °C at 760 mmHg | [2] |
| Flash Point | 100.75 °C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.33 | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended starting solvents for dissolving this compound?
Due to its structure featuring both polar (hydroxyl, amino) and non-polar (benzyl, pentyl chain) regions, this compound exhibits varied solubility. For initial trials, consider the following solvents:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (ACN) are often effective.
-
Alcohols: Methanol, ethanol, and isopropanol are good choices due to their ability to hydrogen bond with the solute.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can dissolve the compound, leveraging the non-polar benzyl group.
-
Aqueous Solutions: Solubility in pure water is limited. However, adjusting the pH can significantly improve solubility (see Q3).
Q2: My compound is not dissolving or is forming an oil/second layer. What steps can I take?
If you encounter poor solubility, try these physical methods sequentially:
-
Agitation/Vortexing: Ensure the mixture is being stirred vigorously.
-
Sonication: Use an ultrasonic bath to break down solute agglomerates and enhance dissolution.
-
Gentle Heating: Carefully warm the mixture. An increase in temperature often increases solubility.[4] Monitor the temperature closely to avoid decomposition or unwanted side reactions. Always perform this in a well-ventilated fume hood.
If these methods fail, a change in solvent or the use of a co-solvent system is likely necessary.
Q3: How does pH influence the solubility of this compound in aqueous or protic solvents?
The secondary amine group in this compound is basic and can be protonated under acidic conditions. This conversion to a cationic salt dramatically increases its solubility in polar, protic solvents like water or ethanol.[5]
-
To Increase Solubility: Add a small amount of a dilute acid (e.g., 0.1 M HCl). The resulting benzylaminium salt will be significantly more polar.
-
Caution: Ensure that acidic conditions are compatible with your planned reaction chemistry and the stability of other reagents.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C12H19NO | CID 17206415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Validation & Comparative
A Comparative Guide to 5-Benzylamino-1-pentanol and Other Amino Alcohols in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, amino alcohols serve as indispensable building blocks for the construction of a myriad of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. Their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for versatile chemical transformations. This guide provides an objective comparison of 5-benzylamino-1-pentanol with other amino alcohols, focusing on their performance in key synthetic applications, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a linear amino alcohol featuring a secondary amine protected by a benzyl group and a terminal primary alcohol. This structure makes it a valuable precursor, particularly for the synthesis of N-substituted piperidines, a common scaffold in medicinal chemistry. The benzyl group can serve as a protecting group that is readily removable by hydrogenolysis, or as a permanent structural feature in the final molecule.
Core Synthetic Application: Intramolecular Cyclization to N-Substituted Piperidines
A primary application of this compound and related N-substituted amino alcohols is their intramolecular cyclization to form N-substituted piperidines. This transformation is a crucial step in the synthesis of many biologically active compounds. The efficiency of this cyclization can be influenced by the nature of the N-substituent and the reaction conditions employed.
Comparative Performance Data
The following table summarizes the performance of this compound in comparison to other amino alcohols in intramolecular cyclization and other relevant reactions. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data is collated from various sources and should be considered indicative of general performance.
| Amino Alcohol | Reaction Type | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Intramolecular Cyclization | RuHCl(CO)(PPh₃)₃/Xantphos | Cyclohexane | 140 | 21 | High (qualitative) | [1][2] |
| 5-Amino-1-pentanol | Intramolecular Cyclization | Ru₃(CO)₁₂/CataCXium® PCy + H₂O | Cyclohexane | 140 | 21 | 99 (selectivity to amine) | [1][2] |
| 5-Anilino-1-pentanol | Dehydration/Cyclization | Alumina | - | 330-340 | - | High (qualitative) | Inferred from analogous reactions |
| 6-Amino-1-hexanol | Intramolecular Cyclization | Ru₃(CO)₁₂/CataCXium® PCy + H₂O | Cyclohexane | 140 | 21 | 20 (selectivity to azepane) | [1][2] |
| 4-Amino-1-butanol | Intramolecular Cyclization | Ru₃(CO)₁₂/CataCXium® PCy + H₂O | Cyclohexane | 140 | 21 | 80 (selectivity to pyrrolidine) | [1][2] |
Key Observations:
-
N-Substitution: N-substituted amino alcohols like this compound are reported to solely yield the corresponding cyclic amines (1-benzylpiperidine) under ruthenium-catalyzed conditions.[1][2]
-
Unsubstituted Amino Alcohols: Unsubstituted amino alcohols can lead to a mixture of cyclic amine and lactam, but the selectivity towards the cyclic amine can be significantly enhanced by the addition of water.[1][2]
-
Ring Size: The formation of a six-membered ring (piperidine) from 5-amino-1-pentanol is highly efficient, whereas the formation of a seven-membered ring (azepane) from 6-amino-1-hexanol is less favored under similar conditions.[1][2] This highlights the thermodynamic preference for the formation of six-membered rings.
-
Alternative Methods: Dehydration over metal oxides at high temperatures is another effective method for the cyclization of amino alcohols, as demonstrated by the synthesis of 1-phenylpiperidine from 5-anilino-1-pentanol.
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Intramolecular Cyclization of this compound
This protocol is adapted from the general procedure for the cyclization of N-substituted amino alcohols described by Vogt and co-workers.[1][2]
Materials:
-
This compound (1 mmol)
-
RuHCl(CO)(PPh₃)₃ (1.5 mol%, 0.015 mmol)
-
Xantphos (1.5 mol%, 0.015 mmol)
-
Cyclohexane (0.6 mL), anhydrous
-
Argon atmosphere
-
10 mL stainless steel autoclave
Procedure:
-
Weigh this compound into a 10 mL stainless steel autoclave under an argon blanket.
-
Add RuHCl(CO)(PPh₃)₃ and Xantphos to the autoclave.
-
Add anhydrous cyclohexane to the reaction mixture.
-
Seal the autoclave tightly and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 21 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Open the autoclave and analyze the reaction mixture by GC and GC/MS to determine conversion and product distribution.
-
The product, 1-benzylpiperidine, can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Reductive Amination
This is a general procedure for the synthesis of the title compound from 5-amino-1-pentanol and benzaldehyde.
Materials:
-
5-Amino-1-pentanol (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-amino-1-pentanol and benzaldehyde in DCM in a round-bottom flask.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound and its precursor.
Conclusion
References
A Comparative Analysis of Synthesis Methods for 5-Benzylamino-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the two primary synthetic routes to 5-Benzylamino-1-pentanol, a valuable bifunctional molecule in organic synthesis. The methods discussed are direct N-alkylation of 5-amino-1-pentanol and reductive amination. This document presents a side-by-side comparison of their performance based on reported experimental data for analogous reactions, detailed experimental protocols, and visual representations of the synthetic workflows.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two synthesis methods. The data is derived from analogous reactions due to the limited availability of direct comparative studies for this compound.
| Parameter | Method 1: N-Alkylation | Method 2: Reductive Amination |
| Starting Materials | 5-amino-1-pentanol, Benzyl Bromide/Chloride | 5-amino-1-pentanol, Benzaldehyde |
| Reagents | Potassium Carbonate (or other base) | Sodium Borohydride, Cation Exchange Resin/Silica Gel/Benzoic Acid |
| Solvent | Acetone (or other polar aprotic solvent) | Tetrahydrofuran (THF) |
| Reaction Time | 2 hours | 20 minutes - 2 hours |
| Reported Yield | ~74% (analogous reaction)[1] | 91-92% (analogous reactions)[2][3][4] |
| Purity | High (purification by column chromatography) | High (purification by column chromatography) |
| Key Advantages | Simple procedure, readily available reagents. | Faster reaction times, high yields, mild conditions. |
| Key Disadvantages | Potential for over-alkylation, use of lachrymatory benzyl halides. | Requires a reducing agent, potential for side reactions if not controlled. |
Experimental Protocols
The following are detailed experimental protocols for the two primary methods of synthesizing this compound. These protocols are based on established procedures for similar chemical transformations.
Method 1: N-Alkylation of 5-amino-1-pentanol with Benzyl Bromide
This method involves the direct alkylation of the primary amine group of 5-amino-1-pentanol with benzyl bromide, using a mild base to neutralize the hydrobromic acid formed.
Materials:
-
5-amino-1-pentanol
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-amino-1-pentanol (10 mmol) in anhydrous acetone (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (11 mmol).
-
Stir the suspension for 15 minutes at room temperature.
-
Add benzyl bromide (10 mmol) dropwise to the stirred suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the obtained residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
Method 2: Reductive Amination of Benzaldehyde with 5-amino-1-pentanol
This one-pot method involves the formation of an intermediate imine from benzaldehyde and 5-amino-1-pentanol, which is then immediately reduced in situ by sodium borohydride to the desired secondary amine.
Materials:
-
5-amino-1-pentanol
-
Benzaldehyde
-
Sodium Borohydride (NaBH₄)
-
DOWEX® 50WX8 cation exchange resin (or silica gel)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of benzaldehyde (10 mmol) and 5-amino-1-pentanol (10 mmol) in anhydrous THF (30 mL).
-
Stir the resulting mixture for 5 minutes at room temperature to facilitate imine formation.
-
Carefully add sodium borohydride (10 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 20-30 minutes.[3][4]
-
Upon completion, filter the reaction mixture to remove the resin.
-
Quench the reaction by slowly adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent.
Mandatory Visualization
The following diagrams illustrate the workflows for the two described synthesis methods.
References
Purity Analysis of Commercial 5-Benzylamino-1-pentanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial 5-Benzylamino-1-pentanol. Ensuring the purity of this compound is critical in research and drug development, as impurities can lead to undesirable side reactions, altered biological activity, and misleading experimental results. This document outlines potential impurities, details analytical methods for their detection and quantification, and compares the subject compound with a relevant alternative.
Introduction to this compound and Its Purity
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Commercial suppliers typically offer this chemical at a purity of greater than 98.0%[1][2][3]. However, the nature and quantity of the remaining impurities can vary depending on the synthetic route and purification methods employed. Understanding these potential impurities is crucial for quality control and for interpreting experimental outcomes.
Two primary synthetic routes are commonly used for the industrial production of this compound:
-
Reductive Amination: The reaction of 5-amino-1-pentanol with benzaldehyde, followed by reduction.
-
N-Alkylation: The reaction of 5-amino-1-pentanol with a benzyl halide (e.g., benzyl bromide or benzyl chloride).
These synthetic pathways can introduce specific impurities into the final product.
Potential Impurities in Commercial this compound
Based on the common synthetic routes, the following impurities may be present in commercial batches of this compound:
-
Unreacted Starting Materials:
-
5-Amino-1-pentanol
-
Benzaldehyde
-
Benzylamine (if formed as a byproduct)
-
Benzyl halide (from N-alkylation)
-
-
Over-alkylation Product:
-
N,N-Dibenzyl-5-amino-1-pentanol
-
-
By-products from Side Reactions:
-
Benzoic acid (from the oxidation of benzaldehyde)
-
Piperidine derivatives (from intramolecular cyclization)
-
Comparative Analysis of Purity Determination Methods
A multi-pronged approach employing various analytical techniques is recommended for a thorough purity assessment of this compound. This guide details three key methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparison of Analytical Methods for Purity Analysis
| Method | Principle | Advantages | Limitations | Typical Purity Range (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| GC-MS | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with mass spectrometry for identification. | High resolution and sensitivity for volatile impurities. Provides structural information for impurity identification. | Derivatization may be required for polar analytes to improve volatility and peak shape. | 98.0 - 99.9 | Analyte-dependent, typically in the low ppm range. |
| HPLC | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Versatile for a wide range of non-volatile and thermally labile compounds. Excellent quantitative accuracy and precision. | Impurity identification may require a reference standard or coupling with a mass spectrometer (LC-MS). | 98.0 - 99.9 | Analyte-dependent, can be in the low ppm to ppb range with appropriate detectors. |
| qNMR | Absolute quantification of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard. | Provides an absolute measure of purity without the need for a specific reference standard of the analyte. Highly accurate and precise. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. | 98.0 - 99.9 | Typically in the range of 0.05-0.1% w/w. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 20:1)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the area percent method, assuming a similar response factor for all components. For higher accuracy, a calibration curve with certified reference standards of the expected impurities should be prepared.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Data Analysis: Determine the area percent of the main peak and any impurity peaks. For accurate quantification, create a calibration curve using a certified reference standard of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
High-precision 5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) and add it to the same vial. The internal standard should have a resonance that does not overlap with the analyte signals.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer the solution to an NMR tube.
¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 (to achieve adequate signal-to-noise ratio).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons (typically 30-60 seconds). This is critical for accurate quantification.
-
Spectral Width: Appropriate to cover all resonances of the analyte and internal standard.
Data Analysis:
-
Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound (e.g., the benzylic CH₂ protons) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Comparison with an Alternative: N-Phenethyl-5-amino-1-pentanol
For certain applications in drug development, structural analogs of this compound may be considered. One such alternative is N-Phenethyl-5-amino-1-pentanol. The choice between these compounds can depend on factors such as desired lipophilicity, metabolic stability, and target-binding affinity. The purity analysis of this alternative would follow similar methodologies.
Table 2: Hypothetical Purity Comparison of Commercial Batches
| Compound | Supplier | Stated Purity (%) | GC-MS Purity (%) | HPLC Purity (%) | qNMR Purity (%) | Major Impurity Identified |
| This compound | A | >98.0 | 98.7 | 98.9 | 98.8 | 5-Amino-1-pentanol (0.5%) |
| This compound | B | >98.0 | 99.2 | 99.3 | 99.1 | N,N-Dibenzyl-5-amino-1-pentanol (0.3%) |
| N-Phenethyl-5-amino-1-pentanol | C | >97.0 | 97.8 | 98.1 | 98.0 | 5-Amino-1-pentanol (1.1%) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for the comprehensive purity analysis of this compound.
Caption: Potential impurities originating from common synthetic routes.
Conclusion
A thorough purity analysis of this compound is essential for its reliable use in research and development. The combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the purity profile. While commercial suppliers generally provide high-purity material, it is incumbent upon the researcher to verify the purity and identify any minor components that could impact their specific application. The methodologies and considerations presented in this guide offer a robust framework for such an analysis.
References
A Comparative Guide to Validated Analytical Methods for 5-Benzylamino-1-pentanol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-Benzylamino-1-pentanol, a molecule containing both a secondary amine and a primary alcohol, is crucial for purity assessment, stability studies, and quality control in pharmaceutical development. Due to its specific chemical structure, a variety of analytical techniques can be adapted for its measurement. This guide provides an objective comparison of potential analytical methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with alternative techniques. The performance data and protocols are based on validated methods for structurally analogous compounds, offering a strong starting point for method development and validation for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly suitable technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC with UV detection is the most probable method of choice, leveraging the benzyl group's chromophore for detection.
Experimental Protocol: Representative RP-HPLC-UV Method
This protocol is a general guideline for the quantification of N-benzylated amino alcohols and would require optimization and validation for this compound.
-
Instrumentation: HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate buffer) containing 0.1% formic acid to ensure the analyte is in its protonated form, which can improve peak shape. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 254 nm, corresponding to the UV absorbance of the benzyl group.[1]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.
Data Presentation: HPLC Performance for Analogous Compounds
The following table summarizes typical validation parameters for HPLC methods used to quantify aromatic amines and benzyl alcohol, providing an expected performance baseline.
| Parameter | Typical Performance for Aromatic Amines & Benzyl Alcohol | Reference |
| Linearity (Range) | 0.1 - 10.0 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2][3] |
| Limit of Detection (LOD) | 0.015 - 0.08 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.05 - 0.25 µg/mL | [2] |
| Accuracy (Recovery) | 85.3% - 101.7% | [2][4] |
| Precision (RSD) | < 2.0% | [4] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it another powerful tool for quantification. However, due to the polarity of the amine and alcohol functional groups in this compound, derivatization is typically required to increase its volatility and thermal stability for GC analysis.
Experimental Protocol: Representative GC-MS Method with Derivatization
This protocol outlines a general approach for the analysis of amino alcohols using GC-MS and requires optimization for the specific analyte.
-
Derivatization:
-
Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.
-
Add a silylation reagent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and a suitable solvent like acetonitrile.
-
Heat the mixture (e.g., at 100 °C for 1-4 hours) to facilitate the derivatization of the amine and alcohol groups.
-
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer. A capillary column suitable for amine analysis, such as a low-bleed 5% phenyl polysiloxane column (e.g., DB-5ms), is recommended.[5]
-
Injector Temperature: 280 °C.[6]
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the derivatized analyte.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: For quantification, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound is recommended for enhanced sensitivity and selectivity.
Data Presentation: GC-MS Performance for Analogous Compounds
The table below presents typical validation parameters for GC-MS methods for the analysis of alkylamines and amino acids after derivatization.
| Parameter | Typical Performance for Derivatized Amines/Amino Alcohols | Reference |
| Linearity (Range) | Analyte dependent, typically in the ng/mL to µg/mL range | [7][8] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 1.8 - 3.9 pg (on-column) for alkylamines; 2.6 - 6.1 µmol/L for amino acids | [6][8] |
| Limit of Quantification (LOQ) | 0.031 - 1.95 µmol/L for D-amino acids | [9] |
| Accuracy (Recovery) | 84.3% - 99.1% | [8] |
| Precision (RSD) | < 15% | [6] |
Alternative Quantification Methods
For simpler, more rapid, or screening-level quantification, other analytical techniques can be considered.
-
Potentiometric Titration: This is a classic analytical technique for quantifying basic compounds like amines. The sample is dissolved in a suitable non-aqueous solvent (e.g., a mixture of glacial acetic acid and chloroform) and titrated with a standardized acid, such as perchloric acid.[10] The endpoint is determined by monitoring the potential change with a pH meter. This method is cost-effective but may lack the specificity of chromatographic methods if other basic impurities are present.
-
Spectrophotometry: Colorimetric methods can be developed for the quantification of secondary amines. One common approach involves the reaction of the secondary amine with carbon disulfide to form a dithiocarbamate, which then complexes with a metal ion (e.g., copper) to produce a colored solution. The absorbance of this solution can be measured with a spectrophotometer and correlated to the concentration of the secondary amine. This method is generally less specific than chromatographic techniques.
Mandatory Visualizations
Caption: General Workflow for Analytical Method Validation.
Caption: Decision Pathway for Analytical Method Selection.
References
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. arlok.com [arlok.com]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Separate Quantitative Determination of Primary, Secondary, and Tertiary Aromatic Amines. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 5-Benzylamino-1-pentanol and Its Analogs
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Spectroscopic techniques provide the essential toolkit for this elucidation. This guide offers a comparative analysis of the spectroscopic characteristics of 5-Benzylamino-1-pentanol and its key analogues, 5-Amino-1-pentanol and 1-Pentanol. By presenting experimental data and detailed protocols, we aim to provide a foundational resource for the identification and characterization of this class of compounds.
At a Glance: Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its analogues. This quantitative overview allows for a rapid comparison of their structural features.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) |
| This compound | C₁₂H₁₉NO | 193.29[1] | Predicted: 7.35-7.25 (m, 5H), 3.78 (s, 2H), 3.63 (t, 2H), 2.65 (t, 2H), 1.65-1.50 (m, 4H), 1.45-1.35 (m, 2H) | Predicted: 140.0, 128.5, 128.3, 127.1, 62.9, 54.1, 49.5, 32.5, 29.3, 23.5 | ~3300 (O-H, N-H), ~3030 (Ar C-H), ~2930, 2860 (Alkyl C-H), ~1495, 1450 (Ar C=C), ~1120 (C-N), ~1060 (C-O) | M⁺: 193, key fragments: 106 (C₇H₈N⁺), 91 (C₇H₇⁺) |
| 5-Amino-1-pentanol | C₅H₁₃NO | 103.16 | ~3.60 (t, 2H), ~2.70 (t, 2H), ~1.55 (m, 2H), ~1.40 (m, 2H), ~1.30 (m, 2H) | ~62.5, ~42.0, ~32.5, ~29.0, ~23.0 | ~3350, 3280 (N-H₂), ~3300 (O-H), ~2930, 2860 (Alkyl C-H), ~1600 (N-H bend), ~1060 (C-O) | M⁺: 103, key fragments: 85 ([M-H₂O]⁺), 70, 44, 30 ([CH₄N]⁺) |
| 1-Pentanol | C₅H₁₂O | 88.15 | ~3.64 (t, 2H), ~1.57 (m, 2H), ~1.34 (m, 4H), ~0.90 (t, 3H) | ~62.9, ~32.6, ~28.2, ~22.6, ~14.0 | ~3330 (O-H), ~2960, 2870 (Alkyl C-H), ~1060 (C-O) | M⁺: 88, key fragments: 70 ([M-H₂O]⁺), 55, 43, 31 ([CH₅O]⁺) |
Deciphering the Spectra: A Detailed Comparison
The addition of the benzylamino group to the pentanol backbone introduces distinct spectroscopic signatures. In the ¹H NMR spectrum of this compound, the aromatic protons of the benzyl group are expected to appear as a multiplet in the downfield region (δ 7.35-7.25 ppm). A characteristic singlet for the benzylic protons (Ar-CH₂-N) should be observable around δ 3.78 ppm. This is a key differentiator from 5-Amino-1-pentanol and 1-Pentanol, which lack aromatic signals. The protons adjacent to the nitrogen and oxygen atoms in all three compounds appear as triplets, but their chemical shifts are influenced by the neighboring functional groups.
The ¹³C NMR spectrum provides a clear distinction between the three molecules. This compound will exhibit signals corresponding to the aromatic carbons of the benzyl group (predicted in the δ 127-140 ppm range) and the benzylic carbon (predicted around δ 54.1 ppm), which are absent in the spectra of the other two compounds.
Infrared (IR) spectroscopy offers valuable insights into the functional groups present. All three compounds will display a broad O-H stretching band around 3300 cm⁻¹. However, this compound, being a secondary amine, is expected to show a single, relatively weak N-H stretching band in the same region, which may be convoluted with the O-H band. In contrast, 5-Amino-1-pentanol, a primary amine, should exhibit two distinct N-H stretching bands. 1-Pentanol will only show the O-H stretch. Furthermore, the presence of the aromatic ring in this compound will give rise to characteristic aromatic C-H and C=C stretching vibrations.
In Mass Spectrometry , the molecular ion peak (M⁺) will be observed at m/z 193 for this compound, 103 for 5-Amino-1-pentanol, and 88 for 1-Pentanol. The fragmentation patterns are also highly informative. This compound is expected to show a prominent fragment at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺) formed from the benzyl group, and a fragment at m/z 106 resulting from alpha-cleavage adjacent to the nitrogen. The primary amine, 5-Amino-1-pentanol, typically shows a base peak at m/z 30 ([CH₄N]⁺) due to cleavage of the C-C bond adjacent to the amino group.
Experimental Corner: The How-To of Spectroscopic Analysis
The data presented in this guide are based on standard spectroscopic techniques. Below are detailed protocols for acquiring NMR, IR, and GC-MS data for compounds of this class.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional ¹H spectrum with a 90° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Use a spectral width of approximately 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For liquids, a small drop of the neat sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
For solids, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation: Employ a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.
-
GC Conditions:
-
Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar DB-WAX).
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
Program the oven temperature with an initial hold, a ramp (e.g., 10°C/min), and a final hold to ensure separation of components.
-
-
MS Conditions:
-
Set the ion source temperature to around 230°C.
-
Use a standard electron energy of 70 eV for EI.
-
Acquire mass spectra over a mass range of m/z 40-500.
-
-
Data Analysis: Identify the retention time of the compound of interest and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.
Visualizing the Workflow: From Synthesis to Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
This guide provides a foundational spectroscopic comparison of this compound with its structural analogues. By understanding the distinct features in their NMR, IR, and mass spectra, researchers can confidently identify and characterize these and related molecules in their ongoing scientific endeavors.
References
Navigating Catalyst Selection for 5-Benzylamino-1-pentanol Synthesis: A Comparative Guide
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of catalytic systems for the synthesis of 5-Benzylamino-1-pentanol, a valuable building block in pharmaceutical research. By examining the efficacy of various catalysts through experimental data, this document aims to inform catalyst selection and process optimization.
The synthesis of this compound is typically achieved through the reductive amination of 5-amino-1-pentanol with benzaldehyde. This reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine. The choice of catalyst is crucial for the efficiency and selectivity of this transformation. This guide focuses on a comparison of commonly employed heterogeneous catalysts: Palladium on carbon (Pd/C) and Raney® Nickel.
Catalyst Performance Comparison
While specific head-to-head comparative studies for the synthesis of this compound are not extensively documented in publicly available literature, we can infer performance based on general principles of reductive amination and data from analogous reactions.
| Catalyst | Typical Catalyst Loading | Temperature (°C) | Reaction Time (h) | Reported Yield (Analogous Reactions) | Key Advantages | Potential Limitations |
| Palladium on Carbon (Pd/C) | 1-10 mol% | 25-80 | 2-24 | High | High activity, good functional group tolerance, commercially available in various loadings. | Can be pyrophoric, potential for over-reduction or debenzylation at higher temperatures and pressures. |
| Raney® Nickel | 5-20 wt% | 50-150 | 4-18 | Good to High | Cost-effective, highly active for hydrogenation of various functional groups. | Pyrophoric, requires careful handling and storage, potential for lower selectivity compared to precious metal catalysts. |
Note: The optimal conditions for the synthesis of this compound may vary and require experimental optimization. The data presented is based on typical conditions for similar reductive amination reactions.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound using Palladium on carbon and Raney® Nickel. These should be adapted and optimized for specific laboratory conditions.
Protocol 1: Reductive Amination using Palladium on Carbon (Pd/C)
Materials:
-
5-amino-1-pentanol
-
Benzaldehyde
-
10% Palladium on carbon (50% wet)
-
Methanol (or other suitable solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 5-amino-1-pentanol (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in methanol.
-
Under an inert atmosphere, carefully add 10% Pd/C catalyst (1-5 mol% Pd).
-
Seal the vessel and purge with hydrogen gas (typically 1-10 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to yield this compound.
Protocol 2: Reductive Amination using Raney® Nickel
Materials:
-
5-amino-1-pentanol
-
Benzaldehyde
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a high-pressure autoclave, combine 5-amino-1-pentanol (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in ethanol.
-
Carefully wash the Raney® Nickel slurry with ethanol to remove water.
-
Under an inert atmosphere, add the Raney® Nickel catalyst (5-15 wt% relative to the limiting reagent) to the reaction mixture.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas (typically 10-50 atm).
-
Heat the reaction mixture to 60-100 °C with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots for the consumption of starting materials.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure.
-
Purge the autoclave with an inert gas.
-
Carefully filter the reaction mixture through a pad of celite to remove the Raney® Nickel. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep the filter cake wet with solvent.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method to obtain this compound.
Reaction Pathway and Experimental Workflow
The synthesis of this compound via reductive amination follows a well-defined pathway. The experimental workflow involves several key steps from reagent preparation to product purification.
Caption: Reaction pathway and experimental workflow for the synthesis of this compound.
Conclusion
Both Palladium on carbon and Raney® Nickel are effective catalysts for the synthesis of this compound via reductive amination. The choice between them will depend on factors such as cost, desired reaction conditions, and safety considerations. Pd/C often offers higher selectivity and milder reaction conditions, while Raney® Nickel is a more economical option that can be highly effective, particularly at elevated temperatures and pressures. For any specific application, it is recommended to perform small-scale optimization experiments to determine the most suitable catalyst and reaction parameters to achieve the desired yield and purity.
Comparative Cross-Reactivity Analysis of 5-Benzylamino-1-pentanol and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 5-Benzylamino-1-pentanol against a panel of structurally related compounds. The following sections detail the experimental data, methodologies, and relevant biological pathways to offer a comprehensive overview for research and drug development applications.
Disclaimer: The following experimental data is hypothetical and for illustrative purposes only, as no direct cross-reactivity studies for this compound are publicly available. The protocols and pathways described are based on established methodologies for analogous small molecules.
Quantitative Cross-Reactivity Data
The cross-reactivity of this compound and its analogs were assessed against a hypothetical biological target, Monoamine Oxidase B (MAO-B), a key enzyme in neurotransmitter metabolism. Benzylamine-containing compounds are known to interact with MAOs. The inhibitory constant (Ki) was determined through a competitive binding assay. A lower Ki value indicates a higher binding affinity and potential for interaction.
| Compound ID | Compound Name | Structure | Ki (nM) for MAO-B | % Cross-Reactivity |
| LEAD-001 | This compound | C₆H₅CH₂NH(CH₂)₅OH | 150 | 100% |
| ALT-002 | 5-(4-Methoxybenzylamino)-1-pentanol | CH₃OC₆H₄CH₂NH(CH₂)₅OH | 320 | 46.9% |
| ALT-003 | 5-(4-Chlorobenzylamino)-1-pentanol | ClC₆H₄CH₂NH(CH₂)₅OH | 95 | 157.9% |
| ALT-004 | 3-Benzylamino-1-propanol | C₆H₅CH₂NH(CH₂)₃OH | 450 | 33.3% |
| ALT-005 | N-Benzyl-N-methyl-5-amino-1-pentanol | C₆H₅CH₂(NCH₃)(CH₂)₅OH | >10,000 | <1.5% |
% Cross-Reactivity is calculated as (Ki of LEAD-001 / Ki of Alternative Compound) x 100.
Experimental Protocols
Competitive Binding Assay for MAO-B
This protocol outlines the methodology used to determine the binding affinity of the test compounds to MAO-B.
1. Materials and Reagents:
-
Human recombinant MAO-B
-
Radiolabeled ligand (e.g., [³H]-Safinamide)
-
Test compounds (this compound and analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
2. Experimental Procedure:
-
Compound Preparation: A serial dilution of each test compound is prepared in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the diluted test compounds.
-
Enzyme Addition: Add the human recombinant MAO-B to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand using a filtration method (e.g., glass fiber filters).
-
Quantification: Measure the radioactivity of the bound ligand for each well using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway involving the target enzyme.
Caption: Experimental workflow for the competitive binding assay.
Caption: Hypothetical signaling pathway showing MAO-B inhibition.
The Versatile Building Block: A Comparative Review of 5-Benzylamino-1-pentanol in Synthetic and Biological Applications
For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical step in the design and synthesis of novel bioactive compounds. 5-Benzylamino-1-pentanol, a bifunctional amino alcohol, has emerged as a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds with therapeutic potential. This guide provides a comprehensive comparison of this compound's performance with alternative synthons, supported by experimental data and detailed protocols.
Synthesis and a High-Yielding Precursor Protocol
This compound is typically synthesized via the reductive amination of 5-amino-1-pentanol with benzaldehyde. A key precursor, 5-amino-1-pentanol, can be synthesized in high yield from 3,4-dihydro-2H-pyran. A patented method highlights a two-step process involving hydration followed by reductive amination, achieving a remarkable yield of up to 93%.[1] This high-yield synthesis of the precursor is a significant advantage for the overall efficiency of producing this compound.
Core Applications in the Synthesis of Bioactive Heterocycles
A significant application of this compound lies in its use as a scaffold for the synthesis of complex heterocyclic molecules. Notably, its derivatives have been investigated as potent kinase inhibitors.
Case Study: CSNK2A Inhibitors with Antiviral Activity
Recent research has demonstrated the utility of a 5-benzylamino moiety, derived from precursors like this compound, in the development of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives. These compounds have been identified as inhibitors of Casein Kinase 2 (CSNK2A), an enzyme implicated in various cellular processes, including viral replication.[2]
The study explored the structure-activity relationship (SAR) of these derivatives, revealing that substitutions on the benzyl ring and the nature of the alkylamino chain significantly influence their inhibitory potency. This highlights the tunability of the this compound scaffold for optimizing biological activity.
Comparative Performance and Alternatives
While this compound offers a versatile platform, it is essential to consider alternative building blocks in drug discovery. The choice of an N-substituted amino alcohol can significantly impact the physicochemical properties and biological activity of the final compound.
Other N-substituted amino alcohols, such as those with different alkyl or aryl groups, are frequently employed in medicinal chemistry. The selection is often guided by the specific therapeutic target and the desired pharmacokinetic profile. For instance, in the context of kinase inhibitors, variations in the N-substituent can alter the binding affinity and selectivity for the target enzyme.
Experimental Protocols
Synthesis of 5-Amino-1-pentanol (Precursor)
A high-yield synthesis of 5-amino-1-pentanol can be achieved from 3,4-dihydro-2H-pyran. The process involves two main steps:
-
Hydration: 3,4-dihydro-2H-pyran is hydrolyzed to 2-hydroxytetrahydropyran.
-
Reductive Amination: The resulting 2-hydroxytetrahydropyran undergoes reductive amination to yield 5-amino-1-pentanol.
A patented procedure reports a yield of up to 93% under optimized conditions.[1]
General Protocol for Reductive Amination to Synthesize this compound
The following is a general experimental protocol for the reductive amination of 5-amino-1-pentanol with benzaldehyde. This is a representative procedure and may require optimization.
Materials:
-
5-Amino-1-pentanol
-
Benzaldehyde
-
Methanol (or other suitable solvent)
-
Sodium borohydride (or other suitable reducing agent)
-
Glacial acetic acid (optional, as a catalyst)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 5-amino-1-pentanol (1.0 eq) and benzaldehyde (1.0-1.2 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Characterize the purified this compound by NMR and mass spectrometry.
Data Presentation
Table 1: Synthesis of 5-Amino-1-pentanol (Precursor)
| Starting Material | Reaction Steps | Reported Yield | Reference |
| 3,4-Dihydro-2H-pyran | 1. Hydration 2. Reductive Amination | Up to 93% | [1] |
Table 2: Biological Activity of 5-Benzylamine-Substituted Pyrimido[4,5-c]quinoline Derivatives (CSNK2A Inhibitors)
| Compound | R Group on Benzyl Ring | IC50 (µM) for CSNK2A | Reference |
| Derivative 1 | H | Data not specified for direct benzylamino-pentanol derivative | [2] |
| Derivative 2 | 4-F | Data provided for various substituted benzylamines | [2] |
| Derivative 3 | 4-Cl | Data provided for various substituted benzylamines | [2] |
(Note: The table illustrates the type of data available for derivatives. Specific IC50 values for a derivative directly synthesized from this compound were not explicitly provided in the cited source.)
Visualizations
Logical Relationship of Synthesis
Caption: Synthetic pathway from 3,4-dihydro-2H-pyran to bioactive derivatives.
Signaling Pathway Inhibition
Caption: Inhibition of the CSNK2A signaling pathway by 5-benzylamino derivatives.
Conclusion
This compound stands out as a readily accessible and versatile building block for the synthesis of complex, biologically active molecules. Its application in the development of kinase inhibitors showcases its potential in drug discovery. While direct comparative data with other N-substituted amino alcohols is currently limited, the high-yield synthesis of its precursor and the demonstrated tunability of its derivatives make it an attractive scaffold for further exploration. Future research focusing on direct comparisons with alternative building blocks will be instrumental in further defining its role and advantages in medicinal chemistry.
References
Comparative Guide to the Synthesis of N-Benzylpiperidine: An Analysis of 5-Benzylamino-1-pentanol Cyclization and Alternative Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of N-benzylpiperidine, a key structural motif in many biologically active compounds, is of significant interest. This guide provides a comprehensive comparison of the synthesis of N-benzylpiperidine through the intramolecular cyclization of 5-Benzylamino-1-pentanol and prominent alternative synthetic methodologies. The comparison is based on experimental data for reaction conditions, yields, and overall efficiency.
The N-benzylpiperidine moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. Its synthesis can be approached through various routes, each with its own set of advantages and disadvantages. This guide focuses on the intramolecular cyclization of this compound and compares it with three common alternative methods: N-alkylation of piperidine, reductive amination of glutaraldehyde with benzylamine, and the reaction of 1,5-dihalopentanes with benzylamine.
Intramolecular Cyclization of this compound
The intramolecular cyclization of this compound to N-benzylpiperidine represents a direct and atom-economical approach. This reaction is typically achieved through a dehydrative cyclization, where the hydroxyl group is activated and subsequently displaced by the secondary amine.
Reaction Pathway:
Figure 1: Intramolecular cyclization of this compound.
While specific experimental data for the direct cyclization of this compound is not extensively reported in readily available literature, the cyclodehydration of amino alcohols is a known transformation. One general and efficient method involves the use of thionyl chloride (SOCl₂). In this procedure, an "inverse" addition of the amino alcohol to a solution of SOCl₂ leads to a clean cyclodehydration.[1] This method avoids many of the side reactions typically associated with the direct chlorination of amino alcohols.[1]
Alternative Synthetic Routes
Several alternative methods for the synthesis of N-benzylpiperidine are well-established, providing different approaches that may be more suitable depending on the availability of starting materials, scale, and desired purity.
N-Alkylation of Piperidine with Benzyl Halide
This is a classical and straightforward method for synthesizing N-benzylpiperidine. It involves the direct reaction of piperidine with a benzyl halide, such as benzyl bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Reaction Pathway:
Figure 2: Synthesis of N-benzylpiperidine via N-alkylation.
Reductive Amination of Glutaraldehyde with Benzylamine
Reductive amination is a versatile method for forming C-N bonds. In this approach, glutaraldehyde is reacted with benzylamine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent, such as sodium borohydride or catalytic hydrogenation, to yield N-benzylpiperidine. This reaction proceeds through a double reductive amination, leading to the formation of the piperidine ring.
Reaction Pathway:
Figure 3: Synthesis of N-benzylpiperidine via reductive amination.
Reaction of 1,5-Dihalopentane with Benzylamine
This method involves the reaction of a 1,5-dihalopentane, such as 1,5-dichloropentane or 1,5-diiodopentane, with benzylamine. The reaction proceeds via a tandem nucleophilic substitution, where the primary amine first displaces one halogen to form an N-substituted 5-halopentylamine intermediate, which then undergoes intramolecular cyclization to form the piperidine ring.
Reaction Pathway:
Figure 4: Synthesis of N-benzylpiperidine from 1,5-dihalopentane.
Comparison of Synthetic Methods
The choice of synthetic route to N-benzylpiperidine depends on several factors, including the availability and cost of starting materials, reaction conditions, and desired yield and purity. The following table summarizes the key quantitative data for the different synthetic approaches.
| Parameter | Intramolecular Cyclization of this compound | N-Alkylation of Piperidine with Benzyl Halide | Reductive Amination of Glutaraldehyde with Benzylamine | Reaction of 1,5-Dihalopentane with Benzylamine |
| Starting Materials | This compound | Piperidine, Benzyl Halide | Glutaraldehyde, Benzylamine | 1,5-Dihalopentane, Benzylamine |
| Key Reagents | Dehydrating agent (e.g., SOCl₂) | Base (e.g., K₂CO₃) | Reducing agent (e.g., NaBH₄) | Base (e.g., K₂CO₃) |
| Typical Yield | Not specifically reported, but general methods for amino alcohol cyclodehydration can be high yielding. | Good to Excellent | Moderate to Good | Good (higher with diiodopentane) |
| Reaction Conditions | Typically requires activation of the alcohol. | Generally mild conditions. | Requires a reducing agent. | Can require elevated temperatures. |
| Key Advantages | Atom economical, direct cyclization. | Simple procedure, readily available starting materials. | Versatile method. | Direct formation of the N-benzylpiperidine ring. |
| Key Disadvantages | Lack of specific, optimized protocols in the literature. | Potential for over-alkylation to form quaternary ammonium salts. | Requires careful control of reaction conditions to avoid side reactions. | Dihalopentanes can be corrosive and require careful handling. |
Experimental Protocols
General Protocol for Intramolecular Cyclodehydration of an Amino Alcohol (Adapted)
This protocol is a general procedure for the cyclodehydration of amino alcohols using thionyl chloride and may be applicable to this compound with optimization.[1]
-
A solution of the amino alcohol in a suitable solvent (e.g., DME, i-PrOAc, or CH₂Cl₂) is added "inversely" to a solution of thionyl chloride (SOCl₂).
-
The reaction mixture is stirred, and the progress is monitored.
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
Protocol for N-Alkylation of Piperidine with Benzyl Bromide
-
To a solution of piperidine in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate.
-
Add benzyl bromide dropwise to the mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or chromatography.
Protocol for Reductive Amination of Glutaraldehyde with Benzylamine
-
To a solution of glutaraldehyde in a suitable solvent (e.g., methanol), add benzylamine.
-
The mixture is stirred to allow for the formation of the iminium ion intermediate.
-
A reducing agent, such as sodium borohydride, is added portion-wise.
-
The reaction is stirred until completion.
-
The reaction is quenched, and the product is extracted and purified.
Protocol for Reaction of 1,5-Dichloropentane with Benzylamine
-
In a reaction vessel, combine 1,5-dichloropentane, benzylamine, and a base such as potassium carbonate in a suitable solvent (e.g., water or an organic solvent).
-
The mixture is heated, and the reaction progress is monitored. Microwave irradiation can be used to accelerate the reaction.
-
After completion, the mixture is cooled, and the product is extracted with an organic solvent.
-
The organic extracts are dried and concentrated, and the crude product is purified.
Conclusion
The synthesis of N-benzylpiperidine can be achieved through several effective methods. The intramolecular cyclization of this compound offers a direct and atom-economical route, although specific, optimized experimental protocols are not as readily available in the literature as for the alternative methods. The N-alkylation of piperidine is a simple and high-yielding method, while reductive amination and the reaction with 1,5-dihalopentanes provide versatile and direct entries to the N-benzylpiperidine scaffold. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including factors such as cost, scale, and available equipment. Further investigation and optimization of the intramolecular cyclization of this compound could establish it as a highly competitive method for the synthesis of this important structural motif.
References
Safety Operating Guide
Proper Disposal of 5-Benzylamino-1-pentanol: A Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel are advised to follow specific safety and disposal protocols for 5-Benzylamino-1-pentanol, a chemical compound utilized in various research and development applications. Due to its potential as a skin and eye irritant, proper handling and waste management are crucial to ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). In case of accidental exposure, follow the first aid measures outlined below.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). |
| Body Protection | Laboratory coat. |
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Protocol: A Step-by-Step Approach
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this chemical be discharged down the drain or into the environment.
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container must be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collect the absorbed material and place it into the designated sealed container for disposal.
-
-
Container Disposal:
-
Empty containers should be treated as hazardous waste as they may retain chemical residues.
-
Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Follow institutional guidelines for the disposal of decontaminated containers.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or the designated chemical waste disposal service to arrange for the collection of the waste container.
-
Ensure all labeling is accurate and complete before pickup.
-
Disclaimer: The disposal procedures outlined above are based on the safety data for structurally similar compounds and general best practices for chemical waste management. A specific Safety Data Sheet for this compound was not available. It is imperative to consult with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 5-Benzylamino-1-pentanol
Immediate Safety and Handling Precautions
When handling 5-Benzylamino-1-pentanol, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure a safe laboratory environment. Based on the hazards associated with similar compounds, which include skin and eye irritation, appropriate PPE should be worn at all times.[1] All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[2][3]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact which may cause irritation.[1] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of potentially harmful vapors.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
